Potassium [1,1'-biphenyl]-2-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-(2-phenylphenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFHGVJPZUXCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C2=CC=CC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potassium [1,1'-biphenyl]-2-yltrifluoroborate chemical structure
Structural Analysis, Synthesis, and Catalytic Utility in Sterically Demanding Cross-Couplings
Executive Summary
Potassium [1,1'-biphenyl]-2-yltrifluoroborate is an organoboron reagent designed to address a specific challenge in medicinal chemistry and materials science: the introduction of the biphenyl motif under sterically demanding conditions. Unlike its boronic acid counterparts, which are prone to protodeboronation and anhydride formation when ortho-substituted, this trifluoroborate salt offers enhanced stability and a "slow-release" mechanism that synchronizes the concentration of active species with the catalytic turnover of Palladium.
This guide details the structural properties, validated synthesis protocols, and mechanistic nuances of utilizing this reagent in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity and Structural Analysis[1][2]
The compound is an organotrifluoroborate salt characterized by a biphenyl backbone with the
| Property | Data |
| Chemical Name | Potassium [1,1'-biphenyl]-2-yltrifluoroborate |
| Precursor CAS | 4688-76-0 (2-Biphenylboronic acid) |
| Molecular Formula | |
| Geometry | Distorted tetrahedral boron; Biphenyl twist angle ~45-60° |
| Solubility | High: Acetone, MeOH, DMF, DMSO Low: |
| Stability | Air/Moisture stable solid; indefinite shelf life |
Structural Implication: The ortho-phenyl group acts as a steric gatekeeper. While it hinders the approach of the oxidant during coupling, it also protects the Carbon-Boron bond from premature cleavage, provided the "slow-release" equilibrium is managed correctly.
Synthesis and Preparation
Principle: The conversion of the boronic acid to the trifluoroborate salt is driven by the high lattice energy of the potassium salt and the strength of the B-F bond.
Critical Constraint: This reaction generates HF in situ. Glassware must be avoided to prevent etching and contamination with fluorosilicates. Use Nalgene (polypropylene) or Teflon vessels.
Protocol: Conversion from 2-Biphenylboronic Acid
-
Reagent Setup:
-
Substrate: 2-Biphenylboronic acid (1.0 equiv).
-
Reagent: Potassium Hydrogen Fluoride (
) (4.5 equiv). -
Solvent: Methanol (
) / Water ( ) (ratio 1:1). -
Vessel: 250 mL Nalgene bottle with a magnetic stir bar.
-
-
Step-by-Step Methodology:
-
Dissolution: Suspend the boronic acid in MeOH in the Nalgene bottle. Stir until fully dissolved (or fine suspension).
-
Addition: Dissolve
in the minimum amount of water necessary. Add this solution dropwise to the boronic acid mixture over 15 minutes. -
Reaction: Stir vigorously at room temperature for 3 hours. The mixture will likely become a thick slurry as the product precipitates.
-
Concentration: Remove the methanol under reduced pressure (rotary evaporator with a plastic bump trap is ideal, or careful monitoring). Do not heat above 40°C.
-
Drying: Place the resulting white solid under high vacuum (0.1 mmHg) for 12 hours to remove trace water.
-
Extraction/Purification: To remove excess inorganic salts (
, ), wash the solid with cold acetone. The organic product dissolves; the inorganic salts do not. Filter the suspension. -
Precipitation: Concentrate the acetone filtrate to a small volume and induce precipitation by adding diethyl ether (
). -
Final Isolation: Filter the white crystalline solid and dry under vacuum.
-
Validation (Self-Check)
-
NMR (Acetone-
): Expect a multiplet at roughly -135 to -145 ppm.-
Pass: A clean multiplet indicating B-F coupling.
-
Fail: A singlet indicates free fluoride (
) or hydrolysis.
-
Mechanistic Insight: The "Slow Release" Strategy
In Suzuki-Miyaura coupling, organotrifluoroborates do not transmetallate directly. They must hydrolyze in situ to form the active boronic acid/boronate species.
For Potassium [1,1'-biphenyl]-2-yltrifluoroborate , this hydrolysis is the rate-determining step for entry into the catalytic cycle.
-
The Paradox: If hydrolysis is too fast, the high concentration of the sterically hindered boronic acid leads to protodeboronation (breaking the C-B bond) before the Palladium catalyst can engage.
-
The Solution: The trifluoroborate salt maintains a low, steady-state concentration of the active boronic acid.
Visualization: Synthesis & Catalytic Activation
The following diagram illustrates the synthesis pathway and the critical hydrolysis equilibrium required for catalysis.
Caption: Synthesis pathway (left) and the "Slow Release" activation mechanism (right) essential for preventing protodeboronation in sterically hindered substrates.
Experimental Application: Cross-Coupling Protocol
Due to the steric bulk at the 2-position, standard Suzuki conditions (e.g.,
Recommended Conditions:
-
Catalyst:
(2 mol%) + RuPhos or SPhos (4 mol%).-
Why? Buchwald ligands (SPhos/RuPhos) are electron-rich and bulky, facilitating the transmetallation of hindered boronates.
-
-
Base:
(3.0 equiv) or . -
Solvent: Toluene / Water (3:1 ratio).
-
Note: The biphasic system aids the slow hydrolysis.
-
-
Temperature: 80°C - 100°C.
Procedure:
-
Charge a reaction vial with Potassium [1,1'-biphenyl]-2-yltrifluoroborate (1.1 equiv), Aryl Bromide (1.0 equiv), Base, and Ligand.
-
Purge with Argon/Nitrogen (3 cycles).
-
Add solvent (degassed).
-
Add
last (or as a pre-formed complex). -
Seal and heat to 95°C for 16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water. The trifluoroborate salts (unreacted) stay in the aqueous layer; the product moves to the organic layer.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Deactivation | Switch to XPhos Pd G2 precatalyst. Ensure strict oxygen-free technique. |
| Protodeboronation (Ar-H) | Hydrolysis too fast | Reduce water ratio (e.g., use 10:1 solvent). Lower temperature to 80°C. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Degas solvents more thoroughly. Reduce catalyst loading. |
| Glass Etching | Fluoride release | Mandatory: Use Teflon-coated stir bars and inspect glassware for clouding. |
References
-
Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Butters, M., et al. (2010).[1] Aryl Trifluoroborates in Suzuki−Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition.
-
Sigma-Aldrich. Potassium (2-biphenylyl)trifluoroborate Precursor (2-Biphenylboronic acid) Product Page.
Sources
Technical Whitepaper: Potassium [1,1'-Biphenyl]-2-yltrifluoroborate
The following technical guide is structured as an advanced whitepaper for research scientists and drug development professionals. It prioritizes actionable data, validated protocols, and mechanistic insight over generic descriptions.
CAS Identification, Synthesis Protocol, and Application in Sterically Hindered Cross-Coupling
Executive Summary
Potassium [1,1'-biphenyl]-2-yltrifluoroborate (also known as Potassium 2-phenylphenyltrifluoroborate) is a robust organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid precursor, this trifluoroborate salt exhibits superior stability toward air and moisture, making it an ideal candidate for the synthesis of sterically congested biaryl scaffolds common in pharmaceutical intermediates.
This guide provides the definitive CAS identification, a self-validating synthesis protocol for in-house production, and a mechanistic breakdown of its utility in drug discovery.
Chemical Identity & CAS Verification[1][2][3][4]
For researchers, locating the correct CAS registry number for specific salt forms of organoboron compounds can be challenging due to indexing variations between the free acid and the salt.
Confirmed Chemical Data
| Property | Specification |
| Chemical Name | Potassium [1,1'-biphenyl]-2-yltrifluoroborate |
| Synonyms | Potassium 2-phenylphenyltrifluoroborate; Potassium (2-biphenyl)trifluoroborate |
| CAS Number | 1456913-20-4 (Primary Salt Registry) |
| Related CAS | 1412414-13-1 (Alternate salt registry); 4688-76-0 (Parent Boronic Acid) |
| Molecular Formula | |
| Molecular Weight | 260.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, MeOH, MeCN; Insoluble in |
Search Methodology Insight
When direct CAS searches for specific trifluoroborate salts fail in standard databases (e.g., PubChem, SciFinder), researchers should employ a "Parent-First" search strategy. The salt is almost invariably synthesized from the corresponding boronic acid.
Figure 1: Strategic CAS Search Workflow
Caption: Logical workflow for identifying CAS numbers of non-standard organoboron salts starting from parent acids.
Synthesis Protocol: The "Molander" Method
If the commercial availability of CAS 1456913-20-4 is low, it can be synthesized in a single step from the commercially available 2-biphenylboronic acid (CAS 4688-76-0). This protocol is high-yielding (>90%) and scalable.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
2-Biphenylboronic acid (1.0 equiv)
-
Potassium Bifluoride (
) (4.5 equiv) - Caution: Corrosive, glass etchant. -
Methanol (MeOH) and Distilled Water (
).
Procedure:
-
Dissolution : In a polyethylene (plastic) flask, dissolve 2-biphenylboronic acid in MeOH (approx. 3 mL/mmol). Note: Glassware can be etched by HF generated in situ; plastic is preferred for safety.
-
Addition : Prepare a saturated solution of
in distilled water (approx. 4.5 M).[1] Add this dropwise to the boronic acid solution while stirring vigorously. -
Reaction : Stir the resulting suspension at room temperature for 15 minutes. A white precipitate (the product) will begin to form.
-
Concentration : Remove the methanol under reduced pressure (rotary evaporator).
-
Drying : The remaining aqueous suspension is frozen and lyophilized (freeze-dried) OR filtered and washed with minimal ice-cold water if the precipitate is heavy.
-
Purification (Critical Step) : To remove excess
, dissolve the crude solid in hot acetone. Filter the hot solution to remove insoluble inorganic salts ( , ). -
Crystallization : Concentrate the acetone filtrate and add diethyl ether (
) to precipitate the pure potassium trifluoroborate salt. Filter and dry under vacuum.
Validation Checkpoint :
- NMR : Should show a characteristic quartet at approx. -140 ppm (depending on solvent).
- NMR : Should show a quartet indicating coupling to three fluorine atoms.
Application: Sterically Hindered Suzuki-Miyaura Coupling
The 2-phenylphenyl group is sterically bulky. Standard boronic acids often suffer from protodeboronation (loss of the boron group) before coupling can occur due to steric hindrance slowing down the transmetallation step. The trifluoroborate salt releases the active boronic acid species slowly (slow-release mechanism), maintaining a low but constant concentration of the active species, which minimizes side reactions.
Mechanism of Action
The trifluoroborate is a "reservoir" species. It must hydrolyze to enter the catalytic cycle.
Figure 2: Slow-Release Catalytic Cycle
Caption: The trifluoroborate salt acts as a protected reservoir, preventing protodeboronation of the sterically hindered 2-biphenyl group.
Comparative Advantage Data
| Feature | Boronic Acid (Parent) | Potassium Trifluoroborate (Salt) |
| Atom Economy | Lower (requires excess reagent) | Higher (stoichiometric usage) |
| Shelf Stability | Prone to dehydration (boroxine formation) | Indefinite stability in air |
| Handling | Waxy solid, difficult to weigh accurately | Free-flowing crystalline powder |
| Reaction Scope | Limited in hindered systems | Excellent for ortho-substituted biaryls |
References
-
Chemical Identity & CAS : Alchimica.[2] Potassium [1,1'-Biphenyl]-2-Yltrifluoroborate Product Page. Retrieved from .
-
Synthesis Protocol : Molander, G. A., & Bio, M. M. (2002). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". Organic Letters, 4(11), 1867–1870. .
-
General Methodology : Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. .
-
Database Validation : GuideChem. C12H9BF3K Chemical Dictionary. Retrieved from .
Sources
Technical Monograph: Potassium [1,1'-biphenyl]-2-yltrifluoroborate
Topic: Potassium o-biphenyltrifluoroborate: Properties, Stability, and Synthetic Utility Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary
Potassium [1,1'-biphenyl]-2-yltrifluoroborate (henceforth 2-Ph-PhBF3K ) represents a critical class of organoboron reagents designed to address the stability and reactivity challenges associated with sterically hindered arylboronic acids. Unlike its boronic acid counterpart, which is prone to protodeboronation and trimerization (boroxine formation) due to the ortho-phenyl substituent, the trifluoroborate salt offers indefinite shelf stability under ambient conditions.
This guide details the physicochemical properties, hydrolysis kinetics, and catalytic applications of 2-Ph-PhBF3K, providing a validated roadmap for its deployment in high-value cross-coupling protocols.
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | Potassium [1,1'-biphenyl]-2-yltrifluoroborate |
| Common Name | Potassium o-biphenyltrifluoroborate |
| Formula | C₁₂H₉BF₃K |
| Molecular Weight | 260.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in acetone, acetonitrile, methanol; sparingly soluble in Et₂O, CH₂Cl₂ |
| Melting Point | >250 °C (Decomposition) |
| ¹⁹F NMR | δ -130 to -140 ppm (typically a broad quartet due to ¹¹B coupling) |
| ¹¹B NMR | δ ~2-4 ppm (characteristic of tetracoordinate borates) |
Structural Significance
The ortho-phenyl substituent introduces significant steric bulk around the boron center. In the boronic acid form, this bulk accelerates oxidative decomposition and hinders transmetallation. The trifluoroborate salt sequesters the boron in a tetracoordinate, sp³-hybridized state, effectively "masking" the Lewis acidity and preventing premature degradation until the hydrolysis step is chemically triggered.
Mechanistic Insight: The Hydrolysis Paradox
The utility of 2-Ph-PhBF3K in Suzuki-Miyaura coupling relies entirely on an in situ "slow-release" mechanism. The trifluoroborate itself is not the transmetallating species; it must first hydrolyze to the boronic acid.
The Mechanism[2][6][7][8]
-
Acid-Catalyzed Initiation: Hydrolysis is initiated by protonation of a fluorine atom, weakening the B-F bond.
-
Stepwise Substitution: Fluorides are sequentially replaced by hydroxyls (or alkoxides), eventually yielding the active boronic acid [ArB(OH)₂].
-
Equilibrium: The process is reversible. In the presence of excess fluoride (e.g., from KHF₂ during synthesis), the equilibrium shifts back to the salt. In the presence of base (e.g., K₂CO₃) and water (coupling conditions), the equilibrium shifts toward the acid.
Critical Insight for Researchers: For ortho-substituted arenes like 2-Ph-PhBF3K, the hydrolysis rate is often accelerated compared to unsubstituted phenyltrifluoroborates. The relief of steric strain upon converting from the tetrahedral borate to the trigonal planar boronic acid drives this acceleration. Consequently, 2-Ph-PhBF3K is classified as a "Fast Release" reagent, requiring careful buffering to prevent high transient concentrations of the unstable boronic acid.
Figure 1: The stepwise hydrolysis pathway from the storage-stable salt to the reactive boronic acid species.
Synthesis Protocol
The most robust method for synthesizing 2-Ph-PhBF3K is via the transmutation of the corresponding boronic acid or ester using potassium bifluoride (KHF₂).
Reagents
-
2-Biphenylboronic acid (or pinacol ester)
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH)
-
Distilled Water (H₂O)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-biphenylboronic acid in 15 mL of MeOH. Ensure complete dissolution (mild heating to 40°C may be required due to the lipophilicity of the biphenyl group).
-
Salt Formation: Prepare a saturated solution of KHF₂ (4.5 M, typically ~2.5 equivalents, 12.5 mmol) in distilled water. Add this dropwise to the stirring organoboron solution.
-
Precipitation: The reaction is exothermic. A white precipitate (the trifluoroborate salt) should begin to form almost immediately.
-
Concentration: Stir the suspension at room temperature for 30 minutes. Remove the methanol under reduced pressure (rotary evaporator) to maximize precipitation.
-
Filtration & Wash: Filter the solid using a Buchner funnel.
-
Wash 1: Minimal ice-cold water (to remove excess KHF₂).
-
Wash 2: Cold acetone or acetonitrile (to extract the product if it co-precipitated with inorganic salts). Note: 2-Ph-PhBF3K is soluble in acetone; inorganic fluorides are not. Collect the filtrate.
-
-
Recrystallization: Concentrate the acetone filtrate and precipitate with diethyl ether (Et₂O) to yield pure crystalline 2-Ph-PhBF3K.
-
Drying: Dry under high vacuum (0.1 mmHg) overnight to remove trace solvents.
Application: Sterically Demanding Cross-Coupling
The primary utility of 2-Ph-PhBF3K is in Suzuki-Miyaura couplings where the ortho-substituent typically inhibits reaction.
Optimized Protocol (Suzuki-Miyaura)
-
Substrate: Aryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: 2-Ph-PhBF3K (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos or SPhos (4 mol%) – Buchwald ligands are essential for ortho-substituted couplings.
-
Base: K₂CO₃ (3.0 equiv)
Procedure
-
Charge a reaction vial with the aryl halide, 2-Ph-PhBF3K, Pd(OAc)₂, ligand, and K₂CO₃.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Heat to 80°C with vigorous stirring for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Figure 2: The catalytic cycle demonstrating how the hydrolyzed boronic acid enters the transmetallation step.
Stability & Handling Data
| Condition | Stability Assessment | Recommendation |
| Ambient Air (Solid) | Excellent | Store in a desiccator; indefinite shelf life. |
| Aqueous Solution (Neutral) | Moderate | Stable for days; slow hydrolysis may occur over weeks. |
| Aqueous Solution (Acidic) | Poor | Rapid hydrolysis to boronic acid. Avoid pH < 5 during storage. |
| Silica Gel Chromatography | Variable | May streak or hydrolyze. Use alumina or reverse-phase (C18) if purification is needed. |
Self-Validating Stability Check: To verify the integrity of a stored batch of 2-Ph-PhBF3K, dissolve a small sample in acetone-d6 and acquire a ¹⁹F NMR.
-
Pure: Sharp quartet (or broad singlet depending on resolution) at ~-135 ppm.
-
Degraded: Appearance of free fluoride ion (singlet at -120 ppm) or multiple peaks indicating partial hydrolysis products.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4][5] Accounts of Chemical Research, 40(4), 275–286. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010).[6] Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160.[6] Link
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[6] The Journal of Organic Chemistry, 68(11), 4302–4314. Link
Sources
Overcoming Steric Hindrance in Cross-Coupling: The Strategic Application of Air-Stable Organoboron Reagents
Executive Summary
The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation in pharmaceutical drug development and materials science[1]. However, synthesizing sterically hindered biaryls or bulky alkyl systems presents a severe chemical bottleneck. Traditional boronic acids are highly susceptible to degradation pathways—most notably protodeboronation—which outcompete the desired catalytic turnover when steric bulk slows down the reaction[2]. This in-depth technical guide explores the mechanistic causality behind these failures and details how air-stable organoboron reagents—specifically MIDA boronates and potassium trifluoroborates—act as "slow-release" reservoirs to overcome steric hindrance[3],[4].
The Mechanistic Causality of Steric Failure
In a standard SMC, the rate-determining step for sterically hindered substrates is transmetalation. When a bulky boronic acid approaches a sterically encumbered palladium(II) halide complex, the activation energy required to form the critical
Because transmetalation is sluggish, the boronic acid remains in the basic, aqueous reaction medium for extended periods. This prolonged exposure leads to rapid protodeboronation —the hydrolytic cleavage of the carbon-boron bond—rendering the reagent inactive[2].
The "Slow-Release" Paradigm
To circumvent this degradation, researchers developed a kinetic solution: keeping the steady-state concentration of the active boronic acid extremely low. By utilizing
Fig 1. The slow-release mechanism mitigating protodeboronation in sterically hindered couplings.
Comparative Analysis of Organoboron Classes
Selecting the right organoboron reagent dictates the success of a sterically hindered coupling. The table below summarizes the physicochemical properties and steric tolerance of key boron classes[3],[4].
| Reagent Class | Air/Moisture Stability | Column Chromatography | Activation Requirement | Steric Tolerance |
| Boronic Acids | Low to Moderate | Poor (Streaking/Degradation) | Base | Poor (Prone to Protodeboronation) |
| Pinacol Esters (Bpin) | High | Good | Strong Base / Heat | Moderate |
| MIDA Boronates | Very High | Excellent | Mild Aqueous Base (NaOH/ | Excellent (Slow-Release) |
| Potassium Trifluoroborates | Very High | Excellent (Reverse Phase/Cryst.) | Base / | Excellent |
Ligand Synergy: Dialkylbiaryl Phosphines
Air-stable boron reagents solve the degradation problem, but driving the sluggish transmetalation and oxidative addition steps requires highly specialized ligands. Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), developed by the Buchwald group, are uniquely suited for this[6].
Causality: The extreme steric bulk of these ligands forces the formation of a highly reactive, monoligated
Self-Validating Experimental Protocol
To ensure reproducibility in drug development workflows, the following protocol describes the coupling of a sterically hindered MIDA boronate (e.g., an ortho-substituted aryl MIDA boronate) with an aryl chloride. This protocol is designed as a self-validating system with built-in controls to verify mechanistic integrity.
Step-by-Step Methodology
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the bulky Aryl MIDA boronate (1.0 equiv), Aryl chloride (1.2 equiv),
(0.02 equiv), and XPhos (0.04 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration.
-
Base Activation (The Slow-Release Trigger): Add anhydrous
(5.0 equiv). The mild base initiates the slow hydrolysis of the MIDA ligand while simultaneously activating the palladium complex[5]. -
Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12–24 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate in vacuo.
Self-Validation Controls
-
Positive Control: Run the exact conditions using an unhindered boronic acid (e.g., phenylboronic acid) to validate that the
/XPhos catalyst system is active[8]. -
Negative Control (Hydrolysis Check): Run the reaction in strictly anhydrous dioxane with a non-nucleophilic base (e.g.,
). The reaction should fail, validating that aqueous hydrolysis of the MIDA boronate is the obligate first step for transmetalation[3]. -
Analytical Control: Monitor the reaction via LC-MS. A successful slow-release system will show product formation without ever detecting a high concentration of the free boronic acid intermediate[2].
Applications in Drug Development
The integration of air-stable organoborons has revolutionized late-stage functionalization. Potassium trifluoroborates (
Similarly, MIDA boronates enable Iterative Cross-Coupling (ICC) . Because the MIDA group is entirely inert to anhydrous Suzuki conditions, chemists can couple a bifunctional halo-MIDA-boronate at the halogen site, deprotect the MIDA group, and perform a subsequent coupling, mimicking the modularity of peptide synthesis[3].
References
- Gillis, E. P.; Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks." J Am Chem Soc. (2007)
- Knapp, D. M.; Gillis, E. P.; Burke, M. D.
- Molander, G. A.; Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Acc Chem Res. (2007)
- Martin, R.; Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Acc Chem Res. (2008)
- "Suzuki-Miyaura Cross-Coupling Reaction." News-Medical.Net (2023)
Sources
- 1. news-medical.net [news-medical.net]
- 2. 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1400274-77-2 | Benchchem [benchchem.com]
- 3. A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Biphenylboronic Acid vs. Potassium 2-Biphenyltrifluoroborate
Executive Summary
This technical guide analyzes the critical distinctions between 2-biphenylboronic acid (a traditional Suzuki-Miyaura coupling partner) and its organotrifluoroborate derivative, potassium 2-biphenyltrifluoroborate . While the boronic acid serves as the active transmetallating species, it suffers from inherent instability, variable stoichiometry (due to boroxine formation), and susceptibility to protodeboronation—particularly acute in sterically congested systems like the 2-biphenyl scaffold.
The trifluoroborate salt functions as a Lewis-base adduct , providing a thermodynamically stable "reservoir." Under catalytic conditions, it releases the active boronic acid via a slow, equilibrium-controlled hydrolysis. This "slow-release" mechanism suppresses side reactions, enhances atom economy in process chemistry, and simplifies purification.
Part 1: Physiochemical & Structural Divergence
The fundamental difference lies in the coordination number of the boron atom. The boronic acid is a trivalent, Lewis-acidic species, whereas the trifluoroborate is a tetravalent, saturated, Lewis-basic salt.
Comparative Properties Table
| Feature | 2-Biphenylboronic Acid | Potassium 2-Biphenyltrifluoroborate |
| Hybridization | ||
| Electronic State | Lewis Acid (6 valence e⁻, empty p-orbital) | Lewis Base / Saturated (8 valence e⁻) |
| Physical State | Waxy solid or powder; often electrostatic | Free-flowing crystalline solid |
| Stoichiometry | Variable (exists as equilibrium with boroxine anhydride) | Defined (1:1 cation/anion ratio) |
| Solubility | Soluble in ethers (THF, Et₂O), DCM, Toluene | Soluble in Acetone, MeOH, H₂O, DMF |
| Air/Moisture Stability | Low (prone to oxidation and dehydration) | High (indefinitely stable on benchtop) |
| Atom Economy | Lower (if excess reagent needed to offset decomposition) | Higher (stoichiometric precision) |
The Boroxine Complication
2-Biphenylboronic acid, like many arylboronic acids, exists in a complex equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but makes precise gravimetric loading difficult.
-
Implication: A "100 mg" sample of boronic acid may actually contain varying molar amounts of boron depending on the degree of dehydration.
-
Solution: The trifluoroborate salt does not form anhydrides, ensuring that
weighed is exactly delivered.
Part 2: Mechanistic Divergence in Catalysis
In a Suzuki-Miyaura coupling, the organotrifluoroborate does not transmetallate directly to the Palladium center. It must first hydrolyze to the boronic acid (or a hydroxy-fluoroborate intermediate). This creates a kinetic bottleneck known as the Slow-Release Strategy .
The "Slow-Release" Mechanism
By throttling the concentration of free boronic acid in the reaction mixture, the trifluoroborate salt minimizes second-order decomposition pathways (such as oxidative homocoupling) and protodeboronation.
Figure 1: The "Slow-Release" mechanism acts as a buffer. High concentrations of free boronic acid (red node) lead to decomposition. The trifluoroborate (blue node) maintains a low, steady-state concentration of the active species.
Part 3: Stability & Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, yielding the de-borylated arene (biphenyl).
Why 2-Biphenyl is High Risk
The 2-biphenyl substituent possesses significant steric bulk at the ortho position.
-
Steric Strain: The C-B bond is strained by the adjacent phenyl ring. Cleavage of the boron group relieves this steric congestion.
-
Electronic Effects: The ortho-phenyl group can stabilize the transition state for ipso-protonation.
The Trifluoroborate Solution: Because protodeboronation is often first-order with respect to the boronic acid concentration (or boronate anion), keeping this concentration low via the hydrolysis equilibrium of the trifluoroborate salt significantly improves the yield of the desired cross-coupling product.
Part 4: Experimental Protocols
Protocol A: Synthesis of Potassium 2-Biphenyltrifluoroborate
Conversion of the unstable acid to the stable salt.
Reagents:
-
2-Biphenylboronic acid (
) -
Potassium bifluoride (
, )[1] -
Solvent: Methanol (
) / Water ( )
Step-by-Step:
-
Dissolution: Dissolve 2-biphenylboronic acid in minimal MeOH (approx.
). -
Addition: Prepare a saturated solution of
in distilled ( ). Add this dropwise to the boronic acid solution while stirring vigorously. -
Precipitation: A white precipitate (the salt) will form almost immediately. The reaction is exothermic; allow to stir for 15 minutes.
-
Concentration: Remove MeOH under reduced pressure (Rotavap). Do not evaporate to dryness; leave the aqueous layer.
-
Filtration: Filter the white solid.
-
Purification: Wash the solid with cold
or acetone to remove excess boronic acid/impurities. Recrystallize from hot Acetone/MeOH if necessary. -
Drying: Dry under high vacuum to yield the free-flowing crystalline salt.
Protocol B: Comparative Suzuki-Miyaura Coupling
Note the solvent requirement difference.
| Parameter | Boronic Acid Protocol | Trifluoroborate Protocol |
| Solvent | Toluene/Water or DMF | MeOH , EtOH , or Acetone/H₂O (Essential for solubility) |
| Base | ||
| Catalyst | ||
| Temp | Reflux (often requires heat to drive hydrolysis) |
Critical Workflow Note: If using the trifluoroborate, you must use a protic solvent (like MeOH) or a solvent mixture with water. Anhydrous non-polar solvents (Toluene, Dioxane) will result in zero conversion because the salt will not dissolve and hydrolyze.
Part 5: Strategic Selection in Drug Development
When to use 2-Biphenylboronic Acid:
-
Rapid Screening: If the reagent is already in house and the reaction is small-scale (mg), the extra step to convert to the salt may not be time-efficient.
-
Anhydrous Conditions: If the substrate is water-sensitive and strictly anhydrous conditions are required (using boronate esters instead), the salt is unsuitable as it requires water/alcohol for activation.
When to use Potassium 2-Biphenyltrifluoroborate:
-
Process Chemistry/Scale-up: The defined stoichiometry allows for precise loading, reducing waste and cost.
-
Difficult Couplings: If the standard coupling yields significant deboronated byproduct (biphenyl), switching to the salt is the primary rescue strategy.
-
Library Synthesis: The salts are stable on the benchtop for months/years, making them ideal for automated dispensing systems where reagents sit in open tubes.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society, 132(31), 10891–10902. Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link
Sources
Synthesis and Mechanistic Profiling of Potassium [1,1'-Biphenyl]-2-yltrifluoroborate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary & Rationale
In modern transition-metal-catalyzed cross-coupling, the stability and reactivity of the organoboron species dictate the efficiency of the carbon-carbon bond formation. While free boronic acids are ubiquitous, sterically hindered or electron-rich systems—such as[1,1'-biphenyl]-2-ylboronic acid—are notoriously prone to protodeboronation, oxidative homocoupling, and the formation of unreactive trimeric boroxines.
To circumvent these failure modes, converting the boronic acid to a potassium organotrifluoroborate salt provides an exceptionally robust, air- and moisture-stable surrogate[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we will dissect the physicochemical causality behind the fluorination of [1,1'-biphenyl]-2-ylboronic acid, establishing a self-validating experimental protocol that ensures high-fidelity synthesis.
Mechanistic Logic of Fluorination
The conversion of a boronic acid to a trifluoroborate salt is fundamentally driven by the thermodynamics of the boron-fluorine bond and the high fluorophilicity of the sp²-hybridized boron atom.
Causality of Reagent Selection
Potassium hydrogen fluoride (KHF₂) is the reagent of choice because it acts as a dual-purpose chemical driver[2]. It provides:
-
Fluoride Nucleophiles (F⁻): Required to attack the empty p-orbital of the boron center.
-
Acidic Protons (H⁺ from HF₂⁻): Required to protonate the departing hydroxyl groups, converting them into excellent leaving groups (water).
-
Potassium Cations (K⁺): Required to pair with the resulting trifluoroborate anion, forming a salt with highly specific solubility properties that we exploit during purification.
The Reaction Pathway
The reaction initiates via the nucleophilic attack of a fluoride ion onto the boron atom, transitioning it from a trigonal planar (sp²) geometry to a tetrahedral (sp³) "ate" complex[3]. Subsequent protonation of the hydroxyl groups leads to dehydration. This ligand exchange repeats sequentially until all hydroxyls are displaced, yielding the stable [Ar-BF₃]⁻ anion.
Mechanistic pathway of boronic acid fluorination to form the trifluoroborate salt.
Experimental Protocol: A Self-Validating System
The following methodology is optimized for the synthesis of potassium [1,1'-biphenyl]-2-yltrifluoroborate. Every step is engineered to validate the previous one, ensuring high yield without the need for chromatographic purification.
Step-by-Step Methodology
1. Dissolution of the Substrate
-
Action: Suspend [1,1'-biphenyl]-2-ylboronic acid (1.0 equiv, e.g., 10 mmol) in a minimal volume of methanol (approx. 5–10 mL).
-
Causality: Methanol effectively solvates the organic boronic acid while remaining completely miscible with the aqueous reagent added in the next step, preventing biphasic mass-transfer limitations.
2. Controlled Fluorination
-
Action: Prepare a 4.5 M aqueous solution of KHF₂ (3.0 equiv, 30 mmol). Add this solution dropwise to the methanolic boronic acid at 0–5 °C, then allow it to warm to room temperature[2].
-
Causality: While the theoretical requirement is 1.5 equivalents of KHF₂ (providing 3 F⁻ and 1.5 K⁺), 3.0 equivalents are strictly used to drive the equilibrium to completion and suppress the formation of unstable intermediate difluoroborane species. The initial ice-bath cooling controls the mild exotherm of the acid-base interaction.
3. Equilibration
-
Action: Stir the resulting thick white slurry vigorously for 1 to 2 hours at room temperature.
4. Concentration and Desiccation
-
Action: Remove the methanol and water under reduced pressure (rotary evaporation) until a dry, free-flowing white solid is obtained.
-
Causality: Complete removal of water is critical. Any residual moisture will solubilize inorganic byproducts, impeding the subsequent extraction step and drastically reducing the purity of the final salt.
5. Selective Extraction
-
Action: Suspend the crude solid in hot acetone (or acetonitrile) and stir for 10 minutes. Filter the suspension while hot.
-
Causality: This is the primary self-validating purification mechanism. Potassium organotrifluoroborates are uniquely soluble in hot polar aprotic solvents, whereas the inorganic byproducts (excess KHF₂, KF, and borates) are entirely insoluble and are left behind on the filter[2].
6. Anti-Solvent Precipitation
-
Action: Concentrate the filtrate to approximately 20% of its original volume. Slowly add diethyl ether until the product precipitates completely.
-
Causality: Diethyl ether acts as an anti-solvent. It drastically lowers the dielectric constant of the medium, forcing the ionic potassium trifluoroborate to crystallize as a highly pure powder while leaving any organic impurities in solution.
7. Isolation
-
Action: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
Step-by-step experimental workflow for the synthesis and purification of the organotrifluoroborate.
Application Context: The Acid-Base Paradox and "Slow Release"
The primary utility of synthesizing potassium [1,1'-biphenyl]-2-yltrifluoroborate lies in its kinetic behavior during Suzuki-Miyaura cross-coupling. Unlike free boronic acids, trifluoroborates act as a "slow-release" reservoir.
Kinetic Causality: Lloyd-Jones and co-workers definitively mapped the hydrolysis mechanism of aryltrifluoroborates, revealing an intriguing "acid-base paradox"[4]. They demonstrated that the hydrolysis of these salts back to their active boronic acid form is actually acid-catalyzed. Therefore, under the basic conditions typically employed in Suzuki-Miyaura couplings (e.g., Cs₂CO₃ in aqueous THF), the hydrolysis rate is severely retarded.
This paradox ensures that the active [1,1'-biphenyl]-2-ylboronic acid is released into the catalytic cycle at a slow, controlled rate that perfectly matches the rate of transmetalation. This prevents the accumulation of the free boronic acid, effectively shutting down parasitic side reactions like protodeboronation (which is highly prevalent in ortho-substituted biphenyl systems)[4].
Data & Characterization
The successful synthesis of the target compound can be quantitatively verified using multinuclear NMR spectroscopy. The conversion from an sp² boron to an sp³ boron results in distinct upfield shifts.
| Property | Value / Description |
| Chemical Formula | C₁₂H₉BF₃K |
| Molecular Weight | 260.11 g/mol |
| Appearance | White crystalline solid |
| ¹¹B NMR Shift (Acetone-d₆) | ~ 3.5 ppm (quartet, JBF ~ 50 Hz) |
| ¹⁹F NMR Shift (Acetone-d₆) | ~ -140 ppm (quartet, JBF ~ 50 Hz) |
| Solubility Profile | Soluble in acetone, acetonitrile, hot water; Insoluble in ether, hexane |
Table 1: Physicochemical and spectroscopic properties of Potassium [1,1'-biphenyl]-2-yltrifluoroborate.
References[2] Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. "Potassium 1-Naphthyltrifluoroborate", Organic Syntheses. Available at: https://orgsyn.org/[1] BLDpharm. "Potassium Organotrifluoroborates - A Diamond in The Rough". Available at: https://www.bldpharm.com/[4] Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling", Journal of the American Chemical Society, 134(17), 7431-7441. Available at: https://www.ed.ac.uk/[3] Molander, G. A., & Ham, J. (2006). "Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates", Organic Letters, 8(10), 2031-2034. Available at: https://www.ncbi.nlm.nih.gov/pmc/
Sources
A Senior Application Scientist's Guide to Potassium 2-Biphenyltrifluoroborate: Synthesis, Characterization, and Application
Abstract
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over traditional boronic acids and esters, particularly in the context of pharmaceutical and materials science research. Their remarkable stability to air and moisture, coupled with their enhanced reactivity in certain cross-coupling reactions, makes them invaluable tools for synthetic chemists. This guide provides an in-depth technical overview of potassium 2-biphenyltrifluoroborate, a key reagent for introducing the 2-biphenyl moiety. We will explore its correct IUPAC nomenclature, detail a robust synthetic protocol, discuss essential characterization techniques, and elucidate its primary application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, boronic acids and their ester derivatives have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent instability, propensity for protodeboronation, and the often-tricky purification of boronic acids due to the formation of cyclic anhydrides (boroxines) present significant challenges. Potassium organotrifluoroborates (R-BF₃K) offer a compelling solution to these issues. These crystalline solids are generally stable indefinitely to air and moisture, exist as well-defined monomeric species, and exhibit a reduced tendency for protodeboronation compared to their boronic acid counterparts.[1][2] This enhanced stability profile allows for more precise stoichiometry in reactions and simplifies storage and handling, a critical consideration in both academic and industrial laboratories.[3] The focus of this guide, potassium 2-biphenyltrifluoroborate, provides a stable and efficient means of incorporating the sterically demanding and synthetically important 2-biphenyl group, a common structural motif in biologically active molecules.
Nomenclature and Physicochemical Properties
A clear understanding of a reagent's identity is paramount for reproducible science. While commonly referred to as potassium 2-biphenyltrifluoroborate, the systematic IUPAC name is potassium trifluoro(2-phenylphenyl)borate .
Key Properties:
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | potassium trifluoro(2-phenylphenyl)boranuide | PubChem |
| Molecular Formula | C₁₂H₉BF₃K | PubChem |
| Molecular Weight | 264.11 g/mol | PubChem |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Stability | High stability towards air and moisture[3][4][5] | Chemical Reviews |
Note: For precise, lot-specific data, always refer to the supplier's Certificate of Analysis.
Synthesis of Potassium 2-Biphenyltrifluoroborate
The synthesis of potassium organotrifluoroborates is generally straightforward, often involving a one-pot procedure from a suitable organoboron precursor.[3][6] The most common and robust method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
Rationale for Method Selection:
This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting material, 2-biphenylboronic acid. The use of KHF₂ provides both the potassium cation and the fluoride anions necessary to form the stable tetracoordinate borate complex. The reaction is typically driven to completion by the precipitation of the product from the reaction medium.
Detailed Experimental Protocol: From Boronic Acid to Trifluoroborate
Reaction: 2-Biphenylboronic Acid + KHF₂ → Potassium 2-Biphenyltrifluoroborate
Materials:
-
2-Biphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-biphenylboronic acid in a minimal amount of methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents). Safety Note: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Reaction: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A precipitate should begin to form.
-
Stirring: Allow the reaction mixture to stir at room temperature for a period of 1 to 15 hours to ensure complete conversion.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold methanol/water, then with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material and other organic impurities.
-
Drying: Dry the resulting white solid under vacuum to a constant weight. A yield of over 90% is typically expected.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of potassium 2-biphenyltrifluoroborate.
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹⁹F NMR: This is often the most informative technique. The trifluoroborate anion will exhibit a characteristic signal. The spectrum may show splitting due to coupling with the ¹¹B nucleus (which has a spin of 3/2), often appearing as a quartet, and potentially with nearby protons.[8][9]
-
¹¹B NMR: This technique will show a signal corresponding to the tetracoordinate boron atom, which is typically shifted upfield compared to a tricoordinate boronic acid.[9]
-
¹H and ¹³C NMR: These spectra will confirm the presence and integrity of the 2-biphenyl organic framework. The signals will be consistent with the structure, although the coupling to boron and fluorine may introduce some complexity.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of potassium 2-biphenyltrifluoroborate is in the Suzuki-Miyaura cross-coupling reaction.[10] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[11][12]
Advantages in Suzuki-Miyaura Reactions:
-
Stability: The reagent's stability allows for the use of stoichiometric amounts without the need to account for degradation, as is often the case with boronic acids.[2]
-
Reactivity: In many cases, organotrifluoroborates can exhibit enhanced reactivity, leading to higher yields, especially with challenging substrates like aryl chlorides.[1][4]
-
Functional Group Tolerance: The trifluoroborate moiety is stable to a wide range of reagents, allowing for its presence during the manipulation of other functional groups within a molecule.[5][6]
General Reaction Protocol: Suzuki-Miyaura Coupling
Reaction: Potassium 2-Biphenyltrifluoroborate + Aryl/Heteroaryl Halide (or Triflate) → 2-Aryl(or Heteroaryl)biphenyl
Materials:
-
Potassium 2-biphenyltrifluoroborate
-
Aryl or heteroaryl halide/triflate (e.g., 4-chloroanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)[13]
-
Ligand (e.g., RuPhos, SPhos, PPh₃)[1]
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., THF/H₂O, Dioxane/H₂O, Methanol)[13]
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), potassium 2-biphenyltrifluoroborate (1.2-1.5 eq.), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2-3 eq.).
-
Solvent Addition: Add the degassed solvent system.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can often be performed in a conventional oil bath or a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of the Catalytic Cycle: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The potassium 2-biphenyltrifluoroborate is believed to slowly hydrolyze in the presence of base and water to form the corresponding boronic acid in situ. This boronic acid then undergoes transmetalation with the Pd(II) complex, transferring the 2-biphenyl group to the palladium center. The final step is reductive elimination , where the two organic groups are coupled to form the final product, regenerating the Pd(0) catalyst to continue the cycle.
Conclusion
Potassium 2-biphenyltrifluoroborate stands as a testament to the advancements in organoboron chemistry. Its superior stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable reagent for researchers, scientists, and drug development professionals. By understanding its synthesis, characterization, and the mechanistic underpinnings of its application, chemists can more effectively leverage this powerful tool to construct complex molecules that drive innovation in medicine and materials science.
References
- Molander, G. A., & Figueroa, R. (2005).
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
-
BLDpharm. (2022, August 26). Potassium Organotrifluoroborates - A Diamond in The Rough.
-
Sigma-Aldrich. Potassium Organotrifluoroborates.
-
PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
-
University of Pennsylvania Scholarly Commons. (2012). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES.
-
Molander, G. A., & Traister, K. M. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of organic chemistry, 77(19), 8569-8577.
-
University of Pennsylvania Scholarly Commons. (2016). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling.
-
PubChem. Potassium 2-(hydroxymethyl)phenyltrifluoroborate.
-
PubChem. Potassium 2-methoxyphenyltrifluoroborate.
-
X-Mol. (2023). Exploring Trifluoroborate Applications in Pharmaceutical and Material Science.
-
Moke Chemical. potassium 2-biphenyl trifluoroborate.
-
PubChem. Potassium Butyltrifluoroborate.
-
Heyn, R. H., et al. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics, 15(27), 11226-30.
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(1), 82-85.
-
ETH Research Collection. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs).
-
Bode, J. W., & Du, Z. (2016). Synthesis of Bifunctional Potassium Acyltrifluoroborates. Organic Letters, 18(20), 5336–5339.
-
Molander, G. A., & Biolatto, B. (2006). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis.
-
ResearchGate. (2020). ¹⁹F NMR spectra of the mixtures of KBi and KF.
-
PubChem. Potassium (2-Formylphenyl)trifluoroborate.
-
Sigma-Aldrich. Potassium (2-nitrophenyl)trifluoroborate.
-
PubMed. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics, 15(27), 11226-30.
-
SINTEF. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
-
American Elements. (2023). Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries.
-
Stanford Advanced Materials. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals.
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- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [repository.upenn.edu]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Potassium Trifluoroborates
Executive Summary & Mechanistic Causality
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development. However, coupling sterically hindered substrates (e.g., ortho- or di-ortho-substituted biaryls, or unactivated alkyl halides) often leads to competitive side reactions such as protodeboronation, homocoupling, or catalyst deactivation via β-hydride elimination[1].
Potassium organotrifluoroborates (
Recent mechanistic studies have elucidated that transmetalation proceeds through distinct Pd–O–B linkages, specifically transitioning between tricoordinate (6-B-3) and tetracoordinate (8-B-4) pre-transmetalation intermediates depending on ligand saturation[2]. To overcome the steric bulk during oxidative addition and reductive elimination, highly active catalyst systems utilizing bulky, electron-rich ligands—such as Buchwald dialkylbiaryl phosphines (e.g., XPhos, RuPhos), zwitterionic phosphine palladium complexes, or N-heterocyclic carbenes (NHCs)—are strictly required[3].
Pathway Visualization
Fig 1: Catalytic cycle integrated with the slow-release hydrolysis of potassium trifluoroborates.
Quantitative Reaction Optimization
The choice of catalyst, ligand, and base is highly dependent on the steric environment of the electrophile and nucleophile. Table 1 summarizes field-proven optimization parameters for various hindered systems.
Table 1: Reaction Optimization Matrix for Sterically Hindered Substrates
| Electrophile | Nucleophile ( | Catalyst / Ligand System | Base / Solvent | Temp / Time | Yield | Ref |
| ortho-Aryl Chloride | ortho-Aryl- | 150 °C (MW) / 20 min | 81–99% | [4] | ||
| Di-ortho-Aryl Chloride | Aryl- | Zwitterionic Pd (Complex 14) | 25 °C / 24 h | >90% | [3] | |
| Unactivated Alkyl Bromide | ortho-Aryl- | LiHMDS / sec-BuOH | 60 °C / 12 h | 75–85% | ||
| ortho-Aryl Bromide | Alkyl- | 150 °C (MW) / 40 min | 88–90% | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase of the reaction includes an analytical or visual checkpoint, preventing downstream failures and allowing researchers to verify causality in real-time.
Fig 2: Self-validating workflow with integrated analytical checkpoints.
Protocol A: Palladium-Catalyzed Synthesis of Di-ortho-substituted Biaryls
This protocol utilizes a Buchwald precatalyst to ensure rapid generation of the active Pd(0) species, which is critical for sterically hindered oxidative additions.
Reagents:
-
Aryl halide (1.0 equiv, 1.0 mmol)
-
ortho-substituted Potassium aryltrifluoroborate (1.1 equiv, 1.1 mmol)
-
XPhos Pd G3 (2.0–5.0 mol%)
- (3.0 equiv, 3.0 mmol)
-
Solvent: Cyclopentyl methyl ether (CPME) /
(10:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Preparation (QC 1): In a dry Schlenk tube, charge the aryl halide, potassium aryltrifluoroborate, XPhos Pd G3, and
. Self-Validation: Pure salts should be free-flowing crystalline powders. If the material is gummy, premature hydrolysis has occurred. A baseline NMR of the salt should show a sharp multiplet near -140 ppm. -
Solvent Addition: Evacuate and backfill the tube with argon (3 cycles). Add degassed CPME and
. Note: The inclusion of water is an absolute mechanistic requirement to initiate the slow-release hydrolysis. -
Initiation (QC 2): Heat the biphasic mixture to 80 °C. Self-Validation: Within 10–15 minutes, observe a distinct color change from the yellow/orange of the G3 precatalyst to a deep red/brown, confirming the successful generation of the active
species. -
Monitoring (QC 3): Stir vigorously for 12–24 hours. Self-Validation: Withdraw a 50 µL aliquot from the organic layer. GC-MS should confirm the consumption of the aryl halide. A
NMR of the aqueous layer will show the disappearance of the -140 ppm signal and the appearance of an inorganic fluoride signal (typically around -120 ppm, depending on pH), validating the transmetalation cycle. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts and fluoride byproducts. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Nickel-Catalyzed C(sp²)–C(sp³) Coupling with Unactivated Alkyl Halides
Coupling alkyl halides is notoriously difficult due to competitive β-hydride elimination. Nickel catalysis, paired with specific ligands like bathophenanthroline, enables the successful coupling of sterically hindered ortho-substituted trifluoroborates using nearly stoichiometric amounts of nucleophile[5].
Reagents:
-
Unactivated alkyl bromide (1.0 equiv, 1.0 mmol)
-
ortho-substituted Potassium aryltrifluoroborate (1.02 equiv, 1.02 mmol)
- ·diglyme (5.0 mol%)
-
Bathophenanthroline (5.0 mol%)
-
LiHMDS (2.0 equiv, 2.0 mmol)
-
Solvent: sec-Butanol (0.5 M)
Step-by-Step Methodology:
-
Assembly: In a glovebox, combine
·diglyme and bathophenanthroline in a vial. Add sec-butanol and stir for 15 minutes until a homogenous complex forms. -
Reagent Addition: Add the potassium aryltrifluoroborate and the alkyl bromide. Self-Validation: The use of only 1.02 equivalents of the boron reagent highlights the efficiency of this system; traditional boronic acids would require >1.5 equivalents due to protodeboronation[5].
-
Base Addition & Heating: Add LiHMDS dropwise. Seal the vial, remove it from the glovebox, and heat to 60 °C for 12 hours.
-
Validation & Workup: Monitor the disappearance of the alkyl bromide via GC-FID. Upon completion, quench with saturated aqueous
, extract with diethyl ether, and purify via silica gel chromatography.
References
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers: Suzuki-Miyaura coupling processes.ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.National Institutes of Health (PMC).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.MDPI.
- Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides.National Institutes of Health (PMC).
- Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link.IDEALS - University of Illinois.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Palladium-Catalyzed Cross-Coupling of Potassium [1,1'-biphenyl]-2-yltrifluoroborate
[1]
Part 1: Executive Summary
The cross-coupling of potassium [1,1'-biphenyl]-2-yltrifluoroborate represents a specific challenge in organic synthesis due to the significant steric hindrance imposed by the ortho-phenyl ring.[1] While traditional boronic acids at the ortho position are highly susceptible to protodeboronation (decomposition) before coupling can occur, the trifluoroborate salt offers a robust alternative.[1]
This guide details a high-fidelity protocol for coupling this sterically demanding nucleophile with aryl halides.[1][2] By utilizing a slow-release mechanism inherent to organotrifluoroborates in aqueous media, combined with bulky, electron-rich phosphine ligands (Buchwald ligands), researchers can achieve high yields of unsymmetrical terphenyls—critical scaffolds in drug discovery and materials science (e.g., liquid crystals, OLEDs).[1]
Part 2: Scientific Background & Mechanistic Logic[1]
The Steric Challenge
The [1,1'-biphenyl]-2-yl moiety is a classic "ortho-substituted" system.[1] In a standard Suzuki-Miyaura coupling, the transmetallation step—where the organic group transfers from Boron to Palladium—is rate-limiting for hindered substrates.[1]
-
Problem: If transmetallation is slow, the active boron species (boronic acid) accumulates and undergoes protodeboronation (loss of the boron group), leading to the byproduct biphenyl.[1]
-
Solution: The trifluoroborate salt (
) acts as a reservoir.[1] It is chemically inert toward transmetallation until it hydrolyzes.
The "Slow-Release" Mechanism
Unlike boronic acids, potassium trifluoroborates do not transmetallate directly.[1] They exist in an equilibrium with the active boronic acid species in the presence of water and a base.
For the [1,1'-biphenyl]-2-yl system, this equilibrium is crucial.[1] It keeps the concentration of the unstable boronic acid low, matching the rate of the difficult transmetallation step and suppressing side reactions.[1]
Mechanistic Pathway (Visualization)[1]
Figure 1: The mechanism relies on the in-situ hydrolysis of the trifluoroborate to feed the active catalytic cycle, preventing decomposition of the hindered substrate.[1]
Part 3: Optimization Parameters
The following parameters are optimized specifically for hindered aryl trifluoroborates.
| Parameter | Recommended Choice | Scientific Rationale |
| Catalyst Precursor | Pd(OAc)₂ (2–5 mol%) | Stable, cheap source of Pd(II) that reduces easily to Pd(0) in situ.[1] |
| Ligand | RuPhos or SPhos (4–10 mol%) | Critical: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and, more importantly, create a spacious pocket for the hindered transmetallation to occur [1, 2].[1] |
| Solvent System | Toluene / Water (10:1) | The biphasic system is essential. Water is required for the hydrolysis of the BF3K salt. Toluene solubilizes the organic halide. |
| Base | K₂CO₃ (3.0 equiv) | Provides the hydroxide needed for hydrolysis and activates the Pd-halide complex. Cs₂CO₃ is a stronger alternative for unreactive chlorides. |
| Temperature | 80°C – 100°C | High thermal energy is required to overcome the steric barrier of the ortho-biphenyl group. |
Part 4: Standard Operating Procedure (SOP)
Objective: Cross-coupling of Potassium [1,1'-biphenyl]-2-yltrifluoroborate (1.0 equiv) with 4-Chloroanisole (1.0 equiv) to synthesize 4-methoxy-1,1':2',1''-terphenyl.
Equipment Preparation
-
Schlenk tube or heavy-walled reaction vial with a crimp cap (microwave vial).[1]
-
Magnetic stir bar (oval or cross shape for efficient mixing of biphasic layers).[1]
-
Inert gas supply (Nitrogen or Argon).[1]
Reagent Setup
-
Potassium [1,1'-biphenyl]-2-yltrifluoroborate: 0.50 mmol (130 mg).[1] Note: Ensure the salt is a fine powder; grind if necessary.
-
Aryl Halide (4-Chloroanisole): 0.50 mmol.[1]
-
Base (K₂CO₃): 1.50 mmol (207 mg, 3.0 equiv).[1]
-
Catalyst (Pd(OAc)₂): 0.01 mmol (2.2 mg, 2 mol%).[1]
-
Ligand (RuPhos): 0.02 mmol (9.3 mg, 4 mol%).[1] Ratio Pd:Ligand = 1:2.[1]
Experimental Workflow
Figure 2: Operational workflow for the batch synthesis.
Detailed Steps
-
Charging: To a clean, dry reaction vial equipped with a stir bar, add the Potassium [1,1'-biphenyl]-2-yltrifluoroborate , Pd(OAc)₂ , RuPhos , and K₂CO₃ .
-
Inerting: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Argon. Repeat this cycle 3 times to remove oxygen (O₂ inhibits the Pd catalyst).
-
Solvent Addition:
-
Prepare a degassed mixture of Toluene (2.0 mL) and Water (0.2 mL) .[1] Tip: Sparge the solvent mix with Argon for 15 mins prior to use.
-
Add the Aryl Halide (if liquid) and the solvent mixture via syringe through the septum.
-
-
Reaction: Place the vial in a pre-heated oil block at 95°C . Stir vigorously (1000 RPM). The biphasic mixture must be well-emulsified.
-
Monitoring: Monitor by LC-MS or TLC after 4 hours. The starting BF3K salt will stay at the baseline; look for the disappearance of the Aryl Halide.
-
Workup:
Part 5: Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict O₂ removal. Switch to XPhos (more stable) or increase Pd loading to 5 mol%. |
| Homocoupling (Biphenyl-Biphenyl) | Oxidation of Boron | Oxygen leak in the system.[1] Check seals. |
| Protodeboronation (Biphenyl) | Hydrolysis too fast | Reduce water ratio to 20:1 or lower temperature to 80°C. |
| Incomplete Reaction | Poor Phase Transfer | Increase stirring speed.[1] Add a drop of ethanol to improve miscibility if necessary. |
Part 6: References
-
Molander, G. A. ; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[1] J. Org.[2][3] Chem.2003 , 68, 4302–4314.[1] Link[1]
-
Molander, G. A. ; Sandrock, D. L.[1][2] "Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates." Curr. Opin. Drug Discov. Devel.2009 , 12, 811.[1] Link
-
Billingsley, K. ; Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] J. Am. Chem. Soc.2007 , 129, 3358–3366.[1] Link[1]
-
Lennox, A. J. J. ; Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443.[1] Link
Sources
Application Notes & Protocols: Optimized Reaction Conditions for the Synthesis of 2-Substituted and Sterically Hindered Biaryls
Abstract
The synthesis of 2-substituted and sterically hindered biaryls is a cornerstone of modern synthetic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the construction of these sterically congested C(sp²)–C(sp²) bonds presents significant challenges, often leading to low yields and sluggish reaction rates with conventional methods. This guide provides an in-depth analysis of optimized reaction conditions, focusing on two powerful catalytic strategies: the Suzuki-Miyaura cross-coupling and Palladium-catalyzed direct C-H arylation. We will delve into the mechanistic rationale behind component selection and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
Biaryl scaffolds are ubiquitous structural motifs in a vast array of functional molecules.[1][4] The rotational restriction and defined three-dimensional structure imposed by ortho-substituents are often key to their biological activity or material properties. However, these same steric impediments dramatically reduce the reactivity of the coupling partners. The primary hurdles include:
-
Inefficient Oxidative Addition: The bulky ortho-substituents on an aryl halide can sterically block the approach of the metal catalyst, slowing down the crucial initial step of the catalytic cycle.[5]
-
Difficult Reductive Elimination: The final bond-forming step, where the two aryl groups are joined, can be severely hindered when both fragments bear ortho-substituents, making it difficult for the product to be released from the metal center.
Overcoming these challenges requires highly active and specialized catalyst systems. This note details the state-of-the-art solutions.
The Suzuki-Miyaura Coupling: A Workhorse for Hindered Substrates
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and high functional group tolerance.[6][7] For sterically demanding couplings, success hinges on the strategic selection of the ligand, base, and solvent.[8][9]
Mechanistic Considerations and the Role of Ligands
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] For hindered substrates, the rate-limiting step is often the oxidative addition to the aryl halide or the reductive elimination of the biaryl product. The ligand's role is paramount in overcoming these barriers.
Bulky, Electron-Rich Ligands: The breakthrough in coupling hindered substrates came with the development of highly electron-rich and sterically bulky phosphine ligands.[10][11]
-
Why they work: These ligands promote the formation of highly reactive, monoligated Pd(0) species.[10] Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition of even unreactive aryl chlorides.[10] Their steric bulk accelerates the final reductive elimination step, preventing catalyst decomposition and promoting product turnover.
Prominent examples include the Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), which offer superior stability and activity for challenging transformations.[6][8][12]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, or other bulky biarylphosphines.[6][8] | Essential for coupling hindered substrates. They promote the formation of active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[10] |
| Base | K₃PO₄, Cs₂CO₃, Ba(OH)₂[13] | A strong, non-nucleophilic base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. K₃PO₄ is often an excellent general choice for hindered couplings. |
| Solvent | Dioxane, Toluene, THF, DME | Aprotic solvents are generally preferred. The choice can influence reaction rates and solubility. Dioxane/water mixtures are common, but anhydrous conditions can be beneficial for sensitive substrates.[13] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the high activation barriers associated with sterically hindered substrates. Some highly active catalyst systems can operate at room temperature.[12] |
General Protocol for Sterically Hindered Suzuki-Miyaura Coupling
This protocol describes the coupling of a di-ortho-substituted aryl chloride with a sterically hindered arylboronic acid.[12][14]
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Expertise Note: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Trustworthiness Note: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting aryl halide.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners (e.g., into an organoboron or organotin reagent).[3][15][16] This strategy forges the biaryl bond by coupling an aryl halide directly with a C-H bond of another arene, offering significant advantages in atom and step economy.[15][17]
Mechanistic Pathways
Palladium-catalyzed C-H arylation can proceed through several mechanisms. For many substrates, a concerted metalation-deprotonation (CMD) pathway is proposed.[18][19] In this process, a directing group on one arene coordinates to the palladium center, positioning it to activate a specific ortho C-H bond.
Diagram: C-H Activation Experimental Workflow
Caption: General experimental workflow for direct C-H arylation reactions.
Optimized Reaction Parameters
For the synthesis of 2-substituted biaryls, direct arylation often relies on a directing group (e.g., pyridine, amide) on one arene to ensure high regioselectivity at the ortho position.[19] However, methods for the direct arylation of simple, un-activated arenes are also being developed.[20][21]
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Pd(II) catalysts are typically used and are effective for C-H activation. Cationic palladium species are often proposed as the active catalyst.[22] |
| Aryl Partner | Aryl Iodides or Bromides | Aryl iodides are generally more reactive. For less reactive aryl bromides or chlorides, more specialized catalytic systems may be necessary.[15] |
| Base/Additive | Cs₂CO₃, K₂CO₃, PivOH | A base is often required to facilitate the C-H cleavage step (deprotonation). Pivalic acid (PivOH) can act as a proton shuttle in the CMD mechanism. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, BQ | In some C-H/C-H cross-couplings (where both partners have C-H bonds), an oxidant is needed to regenerate the active Pd(II) catalyst. |
| Solvent | DMA, DMSO, t-AmylOH[23][24] | High-boiling polar aprotic solvents are typically required to facilitate the reaction at elevated temperatures. |
| Temperature | 110-150 °C | C-H bond activation is an energetically demanding process that usually requires high temperatures. |
General Protocol for Directed C-H Arylation
This protocol describes the ortho-arylation of a 2-phenylpyridine derivative with an aryl bromide.
-
Reagent Preparation: To a sealable reaction tube, add the 2-phenylpyridine substrate (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA, 3 mL).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir for 18-36 hours.
-
Expertise Note: The reaction is often sensitive to air and moisture. Ensuring an inert atmosphere and using anhydrous solvent is critical for reproducibility.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under vacuum.
-
Purification: Purify the residue by flash column chromatography to yield the 2-(2'-aryl)phenylpyridine product.
Conclusion
The synthesis of 2-substituted and sterically hindered biaryls has been transformed by advancements in palladium catalysis. For robust and versatile synthesis, the Suzuki-Miyaura coupling , empowered by bulky, electron-rich phosphine ligands, remains the gold standard, capable of coupling even tetra-ortho-substituted fragments.[8][25] For applications where atom and step economy are paramount, direct C-H arylation offers a compelling and increasingly viable alternative, providing a direct route to these valuable structures without the need for pre-functionalized organometallic reagents.[3] The choice between these methods will depend on substrate availability, functional group tolerance, and the specific synthetic goals. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of these challenging yet vital molecular architectures.
References
- Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications (RSC Publishing).
- DPPF-Mediated C―H Arylation of Arenes with Aryl Iodides for Synthesis of Biaryl Linkages. Chinese Journal of Organic Chemistry.
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. HKMU Scholars.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications.
- Phosphine Ligands in Cross-coupling Reaction using Transition Metal Catalysts. TCI Chemicals.
- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry.
-
Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. Angewandte Chemie International Edition. Available at: [Link]
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis.
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Dalton Transactions. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. Available at: [Link]
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules. Available at: [Link]
-
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis. Available at: [Link]
-
Palladium-Catalyzed Regioselective C–H Acylation of Biaryl-2-amines. The Journal of Organic Chemistry. Available at: [Link]
-
Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. Available at: [Link]
-
Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Catalysis. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
-
Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Northeastern University Library.
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Organic Chemistry Frontiers. Available at: [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Available at: [Link]
-
Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. University of Groningen. Available at: [Link]
-
Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
-
Shape-selective activation of C-H bonds in synthesis of biaryls. National Institute of Chemistry, Slovenia. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Axially Chiral Biaryls via Pd(II)-Catalysed Direct C(sp2)-H Olefination and Arylation. ChemRxiv. Available at: [Link]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 23. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Ligand Selection for Coupling Potassium 2-Biphenyltrifluoroborate
Executive Summary
Potassium 2-biphenyltrifluoroborate represents a class of sterically hindered, ortho-substituted organoboron nucleophiles. While trifluoroborates offer superior stability compared to boronic acids, their application in cross-coupling is frequently bottlenecked by two factors: (1) the steric bulk at the ortho position, which retards transmetallation, and (2) the necessity of in situ hydrolysis to generate the active boronic acid species.
This guide identifies XPhos and RuPhos as the premier ligand systems for this substrate class. Unlike traditional ligands (e.g., PPh3, dppf), these dialkylbiaryl phosphines (Buchwald Ligands) facilitate the coupling of hindered nucleophiles through a unique Pd-arene interaction that stabilizes the mono-ligated Pd(0) species, accelerating both oxidative addition and the sterically demanding transmetallation step.
Mechanistic Foundation: The "Slow-Release" Strategy
To optimize this reaction, one must understand that potassium organotrifluoroborates (
-
Hydrolysis Equilibrium: Under basic, aqueous conditions, the trifluoroborate hydrolyzes to the boronic acid (
). -
The "Slow Release" Effect: Because the equilibrium favors the trifluoroborate, the concentration of free boronic acid remains low. This prevents side reactions common to hindered substrates, such as protodeboronation (where the C-B bond breaks and is replaced by C-H).
-
Transmetallation: The bulky ligand on Palladium must accommodate the incoming bulky 2-biphenyl group.
Diagram 1: Mechanistic Pathway & Ligand Influence
Figure 1: The catalytic cycle highlighting the "Slow Release" hydrolysis mechanism and the critical role of the ligand in the sterically demanding transmetallation step.
Ligand Selection Matrix
For 2-biphenyltrifluoroborate, the steric hindrance at the ortho position is the primary variable. The following ligands are ranked by efficacy for this specific challenge.
| Ligand | Structure Class | Steric Profile | Recommended Application |
| XPhos | Dialkylbiaryl Phosphine | Extremely Bulky | Primary Choice. Best for di-ortho substituted couplings. The isopropyl groups on the upper ring prevent catalyst decomposition and accelerate reductive elimination. |
| RuPhos | Dialkylbiaryl Phosphine | Bulky / Electron-Rich | Secondary Choice. Excellent if the electrophile (halide) is also electron-rich or heteroaromatic. Often provides higher turnover numbers (TON) for difficult substrates. |
| SPhos | Dialkylbiaryl Phosphine | Moderately Bulky | Baseline. Good general reactivity but may struggle with the extreme hindrance of the 2-biphenyl system compared to XPhos. |
| CataCXium A | Adamantyl Phosphine | High Bulk | Alternative. Useful if Buchwald ligands fail, particularly for alkyl-aryl couplings, though less common for biaryl systems. |
Scientific Insight: The superiority of XPhos/RuPhos stems from the interactions between the biaryl backbone of the ligand and the palladium center. This interaction stabilizes the monoligated
Experimental Protocols
Protocol A: The "Gold Standard" (High-Throughput / Scale-Up Ready)
This protocol utilizes Buchwald Precatalysts (Gen 3 or Gen 4) . Using precatalysts is strongly recommended over mixing Pd(OAc)₂ + Ligand, as it ensures a precise 1:1 Pd:Ligand ratio and eliminates the induction period required to reduce Pd(II) to Pd(0).
Reagents:
-
Potassium 2-biphenyltrifluoroborate (1.05 equiv)
-
Aryl Halide (Electrophile) (1.00 equiv)[1]
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: K₂CO₃ (3.0 equiv) - Crucial: High base loading drives hydrolysis.
-
Solvent: Toluene / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (if solid), Potassium 2-biphenyltrifluoroborate, XPhos Pd G4, and K₂CO₃.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (repeat 3x). Note: Oxygen inhibition is fatal to this catalytic cycle.
-
Solvent Addition: Add the Toluene and Water (degassed) via syringe. The biphasic nature is normal.
-
Reaction: Place in a pre-heated block at 80–100 °C . Vigorous stirring (1000 rpm) is mandatory to ensure phase transfer.
-
Monitoring: Monitor by HPLC or GC after 2 hours. If conversion is low, extend to 16 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water. Dry organic layer over MgSO₄.
Protocol B: Green Chemistry Variation (CPME)
Cyclopentyl methyl ether (CPME) is a preferred green solvent with low peroxide formation and high boiling point, ideal for high-temperature couplings.
Modifications:
-
Solvent: CPME / Water (10:1).[2]
-
Base: Cs₂CO₃ (3.0 equiv) – Cesium bases often show higher solubility/activity in CPME systems.
-
Temp: 100 °C.
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for the coupling of potassium trifluoroborates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Incomplete Hydrolysis | Increase water ratio or switch base to Cs₂CO₃. Ensure temp >80°C. |
| Protodeboronation (Ar-H) | Hydrolysis too fast | Reduce water content. Lower temperature slightly. Switch from XPhos to SPhos (sometimes slower release helps). |
| Homocoupling (Ar-Ar) | Oxidation of Boron | Oxygen leak in the system. Rigorous degassing required. |
| Catalyst "Blacking Out" | Ligand Dissociation | Use XPhos Pd G4 precatalyst. Do not use Pd(OAc)₂/Ligand separate addition. |
References
-
Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki coupling of aryltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based precatalysts for Suzuki–Miyaura coupling reactions.[4] The Journal of Organic Chemistry, 79(9), 4161-4166. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[5] Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Sources
- 1. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Application Note: In Situ Hydrolysis of Potassium [1,1'-biphenyl]-2-yltrifluoroborate
This Application Note and Protocol guide details the in situ hydrolysis and cross-coupling of Potassium [1,1'-biphenyl]-2-yltrifluoroborate . This specific substrate presents unique challenges due to significant steric hindrance at the ortho position and a high susceptibility to protodeboronation once hydrolyzed.
The following protocols are designed to balance the rate of hydrolysis with the rate of transmetalation, utilizing a "Slow-Release Strategy" to maximize yield and minimize side reactions.
Introduction & Mechanistic Rationale
Potassium [1,1'-biphenyl]-2-yltrifluoroborate is a robust, air-stable surrogate for [1,1'-biphenyl]-2-ylboronic acid. While the trifluoroborate salt is indefinitely stable on the bench, it is catalytically inert in its native form. To participate in Suzuki-Miyaura cross-coupling, it must undergo hydrolysis to release the active boronic acid species (
The Challenge: Sterics and Protodeboronation
For the [1,1'-biphenyl]-2-yl system, two competing factors dictate success:
-
Steric Hindrance: The bulky phenyl group at the ortho position significantly retards the rate of transmetalation to the Palladium catalyst.
-
Protodeboronation: Once hydrolyzed, the resulting ortho-substituted boronic acid is highly prone to protodeboronation (C-B bond cleavage replaced by C-H), effectively destroying the nucleophile before it can couple.
The Solution: The "Slow-Release" Strategy Rapid hydrolysis (e.g., using strong acid pre-treatment) creates a high concentration of unstable boronic acid, leading to decomposition. The optimal approach is Base-Mediated In Situ Hydrolysis , where the boronic acid is released slowly, at a rate that matches the slow transmetalation step. This keeps the standing concentration of free boronic acid low, protecting it from decomposition.[1]
Mechanistic Pathway
The hydrolysis is an equilibrium process driven by the sequestration of fluoride ions.[2]
Figure 1: Equilibrium hydrolysis of aryltrifluoroborates. Fluoride removal drives the reaction to the right.
Protocol 1: Standard Base-Mediated In Situ Hydrolysis (Suzuki Conditions)
Recommended for standard cross-couplings with aryl halides.
This protocol utilizes a biphasic solvent system (THF/Water) and a carbonate base.[3][4][5][6] The base serves two roles: it neutralizes the HF generated during hydrolysis (driving the equilibrium) and activates the palladium catalyst.
Materials
-
Substrate: Potassium [1,1'-biphenyl]-2-yltrifluoroborate (1.0 equiv)
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv)
-
Catalyst: PdCl₂(dppf)[4][5][6]·CH₂Cl₂ (3-5 mol%)
-
Note: For extremely hindered partners, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
-
Base: Cs₂CO₃ (3.0 equiv)[6]
Step-by-Step Methodology
-
Vessel Preparation: Use a borosilicate glass vial or flask. The glass surface aids in fluoride scavenging (etching), which promotes hydrolysis.
-
Charging: Add the trifluoroborate (1.0 equiv), aryl halide (1.0 equiv), Pd catalyst, and Cs₂CO₃ (3.0 equiv) to the vessel.
-
Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times.
-
Solvent Addition:
-
Add degassed THF and degassed Water (ratio 10:1) via syringe.
-
Concentration: Target 0.1 M to 0.2 M with respect to the trifluoroborate.
-
-
Reaction:
-
Heat the mixture to 80 °C (reflux) with vigorous stirring.
-
Crucial: Vigorous stirring is required to ensure mixing of the biphasic layers where hydrolysis occurs at the interface.
-
-
Monitoring: Monitor by HPLC or LC-MS.
-
Look for the disappearance of the aryl halide.
-
Note: You may not see a buildup of boronic acid intermediate due to the slow-release mechanism.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc. Dry organics over MgSO₄ and concentrate.
Protocol 2: "Slow-Release" Optimization for Difficult Substrates
Use this protocol if Protocol 1 yields significant protodeboronation (biphenyl formation) or low conversion.
This protocol slows the hydrolysis further by adjusting the solvent composition and base strength, ensuring the boronic acid is generated only as fast as the hindered catalyst can consume it.
Optimization Parameters (Table 1)
| Parameter | Standard Condition | Slow-Release Optimization | Rationale |
| Solvent | THF / H₂O (10:1) | CPME / H₂O (10:1) or Toluene / H₂O (4:1) | Lower water solubility in organic phase slows hydrolysis. |
| Base | Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Weaker/less soluble bases slow the fluoride scavenging process. |
| Temperature | 80 °C | 90–100 °C | Higher temp is needed for the difficult transmetalation step. |
| Additives | None | Glass Powder (50 mg/mmol) | Adds surface area for consistent fluoride etching if using plastic vessels. |
Optimized Workflow
-
Setup: Prepare reaction as in Protocol 1, but substitute THF with Cyclopentyl Methyl Ether (CPME) or Toluene .
-
Base Choice: Switch to K₂CO₃ (3.0 equiv) if Cs₂CO₃ led to decomposition.
-
Temperature: Heat to 95–100 °C. The higher boiling point of CPME/Toluene allows for higher energy to overcome the steric barrier of the 2-biphenyl system.
-
Time: These reactions often require 12–24 hours due to the steric bulk.
Protocol 3: Acid-Catalyzed Pre-Hydrolysis (Non-Standard)
Only use if the reaction must be run under neutral/acidic conditions or if base is incompatible with the electrophile.
Warning: This method generates the free boronic acid immediately. It must be used immediately to prevent protodeboronation.
-
Dissolution: Dissolve Potassium [1,1'-biphenyl]-2-yltrifluoroborate in THF/H₂O (1:1).
-
Acidification: Add TMSCl (Trimethylsilyl chloride, 1.0 equiv) or mild HCl. Stir at RT for 1 hour.
-
Extraction: Rapidly extract with Et₂O, wash with brine, and concentrate in vacuo without heating.
-
Usage: Immediately re-dissolve the crude boronic acid in the coupling solvent and proceed with the reaction.
Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Low Conversion, remaining Aryl Halide.
-
Cause: Catalyst death or hydrolysis is too slow.
-
Fix: Switch to a more active catalyst system for hindered substrates (e.g., Pd(OAc)₂ + XPhos ). Increase water content slightly (to 4:1 ratio).
-
-
Problem: High Protodeboronation (Biphenyl byproduct).
-
Cause: Hydrolysis is too fast; boronic acid is pooling.
-
Fix: Reduce water content (20:1). Switch from Cs₂CO₃ to K₂CO₃. Lower temperature slightly (e.g., 70 °C) but extend time.
-
-
Problem: Etching of Glassware.
-
Cause: HF generation.
-
Fix: This is normal and mechanistically necessary. For valuable glassware, use a disposable glass liner or add sacrificial glass powder.
-
Safety Data
-
HF Generation: Hydrolysis generates fluoride ions which form HF in situ. While neutralized by base, the reaction mixture can etch glass.
-
Toxicity: Handle all organoboron compounds with gloves and in a fume hood.
-
Waste: Dispose of aqueous waste as fluoride-containing hazardous waste.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Link
-
Molander, G. A., & Brown, A. R. (2006).[7][8] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[7][8][9] The Journal of Organic Chemistry, 71(26), 9681-9686. Link
- Butters, M., et al. (2011). Process Development of a Suzuki–Miyaura Cross-Coupling Reaction: The Hydrolysis of Organotrifluoroborates. Organic Process Research & Development, 15(2), 360-366.
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Solvent Systems for Suzuki Coupling of Potassium Organotrifluoroborates
Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Scientists
Abstract
Potassium organotrifluoroborates (R-BF3K) have revolutionized Suzuki-Miyaura cross-coupling by offering air-stable, crystalline alternatives to boronic acids. However, their unique inorganic nature creates a "solubility paradox": the reagent is a salt soluble in water/polar media, while the electrophile (aryl halide) is typically lipophilic. This guide analyzes the critical role of solvent systems in bridging this phase gap, controlling the "slow release" mechanism, and minimizing protodeboronation. We provide field-proven protocols for standard, biphasic, and green chemistry applications.
The Physicochemical Challenge: The "Slow Release" Mechanism
Unlike boronic acids, R-BF3K salts do not transmetallate directly. They must first undergo hydrolysis to generate the active boronic acid species in situ. This process is solvent-dependent and pH-controlled.
The Solubility Paradox
-
The Reagent (R-BF3K): Highly polar, often insoluble in pure THF or Toluene.
-
The Electrophile (Ar-X): Non-polar, insoluble in water.
-
The Solution: A mixed solvent system (Organic/Aqueous) is strictly required to:
-
Solubilize the base (e.g., Cs2CO3, K2CO3).[1]
-
Facilitate interfacial hydrolysis of R-BF3K.
-
Bring the resulting R-B(OH)2 and Ar-X into the same phase for the Pd-catalytic cycle.
-
Mechanism Visualization
The following diagram illustrates the critical "Slow Release" pathway where the solvent system dictates the equilibrium between the stable salt and the active species.
Caption: The "Slow Release" strategy relies on controlled hydrolysis.[2] If hydrolysis is too fast (wrong solvent/pH), protodeboronation competes with transmetallation.
Critical Solvent Parameters
When selecting a solvent system, three factors must be balanced:
| Parameter | Impact on Reaction | Recommended Range |
| Water Content | Essential for hydrolysis. Too little = no reaction. Too much = protodeboronation. | 10% to 25% v/v (Standard)100% (Micellar) |
| Miscibility | Miscible systems (THF/H2O) offer faster rates but harder workups. Immiscible (Toluene/H2O) acts as a phase-transfer system. | Miscible: Fast screeningImmiscible: Process scale-up |
| Base Solubility | The solvent must dissolve the carbonate base to generate OH- for hydrolysis. | MeOH > H2O > EtOH > THF |
Recommended Solvent Systems & Protocols
Protocol A: The "Molander Standard" (THF/H2O)
Best for: General screening, aryl chlorides, and rapid optimization. This system provides a homogeneous mixture at reflux (due to increased miscibility) but separates upon cooling/salting out.
-
Solvent System: THF : H2O (10:1 to 4:1 ratio).
-
Base: Cs2CO3 (Cesium is superior due to higher solubility in organic-rich media).
-
Catalyst: Pd(OAc)2 + RuPhos (or XPhos for steric bulk).
Step-by-Step Procedure:
-
Charge: Add R-BF3K (1.05 equiv), Ar-Cl (1.0 equiv), Cs2CO3 (3.0 equiv), Pd(OAc)2 (2 mol%), and RuPhos (4 mol%) to a vial.
-
Purge: Seal and purge with Argon/N2 for 5 minutes.
-
Solvent Addition: Add degassed THF and H2O (pre-mixed 10:1 ratio) via syringe. Concentration should be 0.1 M to 0.25 M relative to the halide.
-
Reaction: Heat to 80 °C for 12–24 hours with vigorous stirring.
-
Workup: Cool to RT. Dilute with EtOAc and water. The phases will separate clearly. Wash organic layer with brine, dry over MgSO4, and concentrate.
Protocol B: The "Hydrophobic Shield" (Toluene/H2O)
Best for: Sterically hindered substrates, scale-up, and preventing protodeboronation of unstable substrates (e.g., heteroaryls). The biphasic nature protects the generated boronic acid in the organic layer from the aqueous base, slowing decomposition.
-
Solvent System: Toluene : H2O (3:1).
-
Base: K2CO3 or K3PO4.
-
Catalyst: PdCl2(dppf) or Pd(PPh3)4.
Step-by-Step Procedure:
-
Charge: Add R-BF3K (1.1 equiv), Ar-X (1.0 equiv), K2CO3 (3.0 equiv), and Catalyst (3-5 mol%).
-
Solvent Addition: Add Toluene and H2O (3:1 ratio).
-
Reaction: Heat to 80–100 °C. Vigorous stirring (1000 rpm) is critical to create interfacial surface area.
-
Note: If conversion is low, add 5-10% ethanol as a phase transfer co-solvent.
Protocol C: Green Chemistry (Water/Surfactant or 2-MeTHF)
Best for: Pharmaceutical process chemistry, sustainability goals.
Option 1: Micellar Catalysis (TPGS-750-M)
Uses a Vitamin E-derived surfactant to form nanomicelles, allowing reaction in 100% water at room temperature or mild heat.
-
Solvent: 2 wt % TPGS-750-M in Water.[3]
-
Conditions: RT to 45 °C.
Procedure:
-
Dissolve TPGS-750-M in degassed water (2 wt %) to form a clear solution.
-
Add R-BF3K, Ar-X, Base (Et3N or K2CO3), and Catalyst (e.g., Pd(dtbpf)Cl2).[4]
-
Stir vigorously. The organic reactants migrate into the hydrophobic micelle cores.
-
Extraction: Minimal organic solvent (e.g., EtOAc) is needed to extract the product from the aqueous surfactant solution.
Option 2: Bio-Renewable Solvent (2-MeTHF)
2-Methyltetrahydrofuran is derived from corncobs, has a higher boiling point than THF, and separates easily from water.
-
Solvent: 2-MeTHF : H2O (10:1).
-
Procedure: Identical to Protocol A, but allows heating up to 80-90 °C without pressure vessels.
Troubleshooting & Optimization Logic
Use this decision matrix to troubleshoot low yields or side reactions.
Caption: Decision matrix for optimizing solvent conditions based on observed reaction failure modes.
Substrate-Specific Adjustments
-
Alkenyl-BF3K: Highly reactive. Use MeOH/H2O or iPrOH/H2O to prevent polymerization.
-
Heteroaryl-BF3K: Prone to protodeboronation. Use Toluene/H2O (Protocol B) or 2-MeTHF to minimize exposure to aqueous base.
-
Alkyl-BF3K: Difficult transmetallation. Requires THF/H2O with strong bases (Cs2CO3) and electron-rich ligands (RuPhos/CataCXium A).
References
-
Molander, G. A., & Ellis, N. (2007).[5][6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry. Link
-
Darses, S., & Genet, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
BenchChem. (2025).[2] Preventing Protodeboronation in Reactions with Organotrifluoroborates. BenchChem Technical Guides. Link
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link
Sources
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion of Potassium Aryltrifluoroborates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for potassium aryltrifluoroborates (KATs). This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in Suzuki-Miyaura cross-coupling reactions. Potassium aryltrifluoroborates are valued for their stability as crystalline solids that are generally air- and moisture-stable, making them easier to handle and store than many corresponding boronic acids.[1][2] Despite these advantages, achieving high conversion rates can be challenging.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols to help you diagnose and resolve common issues in your experiments.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during cross-coupling reactions involving potassium aryltrifluoroborates.
Q1: My reaction shows low or no conversion of starting materials. What is my initial diagnostic checklist?
When a reaction fails, a systematic approach is crucial. Low conversion is typically traced back to reagent quality, catalyst inactivation, or suboptimal reaction conditions.
Here is a workflow to diagnose the issue:
Caption: Initial diagnostic workflow for low conversion.
Start by evaluating these three areas. Subsequent questions in this guide will delve into each of these branches in greater detail.
Q2: I suspect an issue with my potassium aryltrifluoroborate (KAT). How can I verify its quality?
While KATs are known for their stability, their purity and handling can significantly impact reaction outcomes.[2][3]
-
Purity and Synthesis: The quality of your KAT is contingent on its synthesis. They are often prepared from boronic acids or esters with potassium hydrogen fluoride (KHF₂).[4][5] Impurities from the synthesis, such as residual starting materials or inorganic salts, can interfere with the reaction. If you synthesized the KAT yourself, ensure it was properly purified (typically by recrystallization) and characterized (e.g., by NMR).
-
Hydrolytic Stability & Slow Hydrolysis: A common misconception is that KATs are completely inert to water. They are stable for storage, but in the reaction mixture, they must hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[6][7] This hydrolysis step can be rate-limiting. Electron-poor aryltrifluoroborates, in particular, can be very slow to hydrolyze.[8] If you suspect slow hydrolysis is the issue, extended reaction times or a change in solvent/base composition may be necessary.[7][8]
-
Protodeboronation: Although KATs are generally more resistant to protodeboronation than boronic acids, the boronic acid formed in situ can degrade, especially with sensitive heteroaryl substrates.[3] This side reaction consumes your nucleophile. If the reaction requires high temperatures and long reaction times, consider if your intermediate boronic acid is stable under those conditions.
Q3: My reaction mixture turned black and stalled. What causes catalyst deactivation?
A color change to black is a strong indicator of the formation of palladium black, an inactive, precipitated form of palladium. This signifies the decomposition of the active Pd(0) catalyst.
-
Cause 1: Inadequate Degassing: This is the most common culprit. Oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to Pd(II) and can also degrade phosphine ligands.[9] This not only kills the catalyst but can also promote homocoupling of the boronic acid.[9][10]
-
Cause 2: Insufficient Ligand: The ligand's primary role is to stabilize the palladium center. If the ligand-to-palladium ratio is too low, the metal center can become coordinatively unsaturated and aggregate into palladium black.[9]
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and palladium precursor used.[9]
-
-
Cause 3: High Temperature: While many Suzuki couplings require heat, excessive temperatures can accelerate catalyst decomposition pathways.[9]
-
Solution: If you suspect thermal decomposition, try running the reaction at a slightly lower temperature for a longer duration.
-
Q4: How critical is the choice of base and solvent? My conversion is poor despite using standard conditions.
The base and solvent are not passive components; they are intimately involved in the catalytic cycle, particularly in the crucial hydrolysis and transmetalation steps.
-
The Role of the Base: The base is required to activate the boron species, forming a more nucleophilic borate complex that facilitates transmetalation with the palladium center.[12][13]
-
Common Choices: Cesium carbonate (Cs₂CO₃) is highly effective and widely used for KATs.[1][4][14] Other bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are also employed.[4][15] The choice can be substrate-dependent.
-
Troubleshooting: If a weaker base like K₂CO₃ fails, switching to a stronger, more soluble base like Cs₂CO₃ can increase the reaction rate. Ensure your base is anhydrous and finely powdered for solid bases to maximize surface area.
-
-
The Solvent System and the Necessity of Water: For KATs, anhydrous conditions are often detrimental.[15][16] Studies have shown that water is required for the efficient hydrolysis of the trifluoroborate to the active boronic acid or a related species.[15][17] Without this step, transmetalation does not occur efficiently.
-
Common Systems: Biphasic solvent systems like THF/H₂O (10:1), Toluene/H₂O (4:1), or alcohols like methanol or ethanol are often optimal.[4][14][15]
-
Troubleshooting: If you are using anhydrous solvents and observing low conversion, the lack of water is a highly likely cause. Adding water to create a biphasic system is a critical first step. The rate of hydrolysis can be sensitive to the amount of water, stirring rate, and even the shape of the flask due to phase-transfer effects.[7][17][18]
-
Q5: I'm observing significant side products like homocoupling. How can I suppress this?
The formation of biaryl (from the homocoupling of your KAT) is a common side reaction that consumes your nucleophile and complicates purification.
-
Primary Cause: The most frequent cause is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9][10]
-
Solution: The primary solution is rigorous degassing (see Q3).
-
-
Secondary Cause: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[9]
-
Solution: While often not necessary, if homocoupling is a persistent issue, consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed catalytic cycle for Suzuki-Miyaura coupling with Potassium Aryltrifluoroborates?
The cycle involves an initial hydrolysis step before the standard Suzuki-Miyaura mechanism.
Caption: Suzuki-Miyaura cycle with KATs, highlighting the initial hydrolysis.
-
Hydrolysis (Pre-catalytic): The potassium aryltrifluoroborate (Ar-BF₃K) first reacts with water, often facilitated by the base, to form the corresponding arylboronic acid (Ar-B(OH)₂).[6][7] This is the active nucleophile.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar'-X) to form a Pd(II) complex.[19]
-
Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by the base.[19]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[19]
FAQ 2: How do electronic effects of the aryltrifluoroborate influence the reaction?
The electronic nature of the substituents on the aryl ring impacts both the hydrolysis rate and the transmetalation step.
| Substituent Type on Aryl-BF₃K | Effect on Hydrolysis Rate | Effect on Transmetalation | Overall Impact & Troubleshooting |
| Electron-Donating (e.g., -OMe, -Me) | Generally faster hydrolysis.[8] | Slower transmetalation. | Hydrolysis is typically not the rate-limiting step. If conversion is low, focus on optimizing the catalyst, ligand, and temperature to facilitate the transmetalation and reductive elimination steps. |
| Electron-Withdrawing (e.g., -CN, -NO₂, -CHO) | Significantly slower hydrolysis.[8] | Faster transmetalation. | The slow hydrolysis of the KAT is often the bottleneck.[8] Longer reaction times may be required. Ensure sufficient water and an effective base are present to promote this initial step. |
FAQ 3: Can I use heteroaryltrifluoroborates in these couplings?
Yes, potassium heteroaryltrifluoroborates are excellent coupling partners. They are often more stable and easier to handle than their corresponding heteroarylboronic acids, which are notoriously prone to protodeboronation.[3] A wide variety of heteroaryltrifluoroborates, including those based on furan, thiophene, and pyridine, have been successfully coupled with aryl and heteroaryl halides in good to excellent yields.[3]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol adapted from literature procedures and should be optimized for your specific substrates.[4][14]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %) and the ligand, if required.
-
Flask Sealing & Degassing: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1 ratio, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing Technique
This technique provides the most thorough removal of dissolved oxygen for highly sensitive reactions.
-
Freeze: Place the sealed reaction vessel containing the liquid solvent in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase into the vacuum headspace.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(34), 7792-7794. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(15), 6043–6046. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(11), 4291–4296. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(25), 3931–3934. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2865–2868. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Alsabeh, P. G., & Gill, C. G. (2018). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Alsabeh, P. G., & Gill, C. G. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 57(38), 12349-12353. [Link]
-
Lloyd-Jones, G. C., & Norman, J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1602–1613. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 7921–7924. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions. Retrieved from [Link]
-
Molander, G. A., & Nimmagadda, S. K. (2007). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 9(15), 2943–2946. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(11), 1667–1679. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
-
Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
-
ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
Sources
- 1. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Organotrifluoroborate Hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for organotrifluoroborate chemistry. As a Senior Application Scientist, I've designed this guide to address a frequently encountered yet complex phenomenon: the acid-base paradox in the hydrolysis of potassium organotrifluoroborates (R-BF₃K). This guide moves beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot experiments and achieve reproducible success.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and reactivity of organotrifluoroborates in aqueous environments.
Q1: What is the "acid-base paradox" in organotrifluoroborate hydrolysis?
A: The paradox lies in the observation that while a base is required to drive the hydrolysis of many organotrifluoroborates to completion, the actual rate-limiting step of the hydrolysis is often acid-catalyzed.[1][2][3] This is counterintuitive. Adding a strong base can, in fact, significantly slow down or even stall the release of the desired boronic acid (RB(OH)₂).[4][5] This phenomenon is most pronounced for "Class II" organotrifluoroborates, such as those with simple aryl or benzyl groups.[1]
Q2: Why are organotrifluoroborates so stable at neutral pH?
A: Potassium organotrifluoroborates are tetrahedral, anionic species with a saturated boron center. This coordination state makes them significantly more stable than their trigonal boronic acid counterparts, which possess an empty p-orbital and are susceptible to various degradation pathways.[6] At neutral pH, the equilibrium between the trifluoroborate and the boronic acid lies heavily in favor of the stable R-BF₃⁻ form. The hydrolysis process generates fluoride ions (F⁻) and protons (H⁺), which establish a pre-equilibrium that does not favor product formation without an external driving force.[4]
Q3: What is the mechanism of hydrolysis under acidic and basic conditions?
A: The hydrolysis can proceed through two primary, competing pathways, which explains the paradoxical behavior. The dominant pathway is highly dependent on the nature of the organic group (R).
-
Acid-Catalyzed Pathway (Dominant for Aryl, Benzyl groups): This pathway involves the stepwise protonation of the fluorine atoms, leading to the sequential loss of HF and replacement by hydroxyl groups. The initial equilibrium liberates HF, which then acts as the acid catalyst.[1][5] Paradoxically, a bulk base (like Cs₂CO₃) is needed to sequester the liberated HF, which drives the overall equilibrium towards the boronic acid product, even though it retards the catalytic step itself.[4][7][8]
-
Direct Dissociation / Base-Accelerated Pathway: For organotrifluoroborates with electron-donating or sterically bulky 'R' groups (e.g., isopropyl, β-styryl), a direct dissociation of a fluoride ion can occur, which is accelerated by base.[3][7][8] This pathway is generally much faster and does not exhibit the same paradoxical behavior.
Below is a diagram illustrating these competing mechanistic pathways.
Caption: Competing pathways for organotrifluoroborate hydrolysis.
Troubleshooting Guide
Unpredictable results in reactions involving organotrifluoroborates can often be traced back to the nuances of the hydrolysis step. Use this guide to diagnose and resolve common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Times / Stalled Reaction | 1. Acid-Base Paradox in Effect: The bulk pH is too high, inhibiting the acid-catalyzed hydrolysis of your Class II (e.g., aryl) trifluoroborate.[1][2] 2. Poor Phase Mixing: Common solvent systems like THF/H₂O can form a biphasic mixture in the presence of inorganic bases (e.g., Cs₂CO₃). The hydrolysis occurs in the bulk organic phase where the local pH is lower, but if mixing is poor, the reaction appears stalled.[2][7][8] 3. Reaction Vessel Material: You are using a PTFE or plastic vessel, which does not act as an "HF sink." Glass vessels can accelerate hydrolysis by reacting with the HF byproduct, driving the equilibrium forward.[4] | 1. Use a Weaker Base: Switch from strong bases like Cs₂CO₃ or K₃PO₄ to milder options like K₂CO₃ or even CsF. 2. Improve Stirring: Increase the stirring rate significantly (e.g., >500 rpm) to ensure efficient mixing of the phases.[5] Consider using a round-bottom flask over a Schlenk tube for better vortexing.[5][9] 3. Switch to Glassware: If kinetically permissible, perform the reaction in a borosilicate glass flask. For highly sensitive substrates where this is not possible, consider adding a small amount of silica gel as a fluoride scavenger.[10][11] |
| Low Yield due to Protodeboronation | 1. Boronic Acid Accumulation: The rate of R-BF₃K hydrolysis is much faster than the rate of the subsequent cross-coupling reaction. This leads to a high standing concentration of the unstable boronic acid, which is prone to protodeboronation (replacement of the C-B bond with C-H).[7][12] 2. Inappropriate Base/Solvent Choice: The combination of a strong base and a protic solvent can accelerate the protodeboronation of the generated boronic acid.[12] | 1. Match the Rates: The goal of using R-BF₃K is often the "slow release" of the boronic acid.[1][7] If hydrolysis is too fast (e.g., for a Class I substrate), lower the reaction temperature or reduce the water concentration to slow it down, matching it to the catalytic turnover rate. 2. Optimize Conditions: Use the weakest base necessary for the coupling step. Ensure solvents are properly degassed to minimize oxidative side reactions that can also consume the boronic acid.[12] |
| Reaction Fails with Electron-Poor Substrates | 1. Extremely Slow Hydrolysis: Electron-poor aryl- and alkynyltrifluoroborates (Class III) are exceptionally stable and hydrolyze extremely slowly, often taking days.[1][7][8] The standard basic conditions are often insufficient to generate the boronic acid in a reasonable timeframe. | 1. Force the Hydrolysis: Pre-hydrolyze the organotrifluoroborate under more forcing conditions before adding the coupling catalyst. This can be achieved by heating with silica gel in water/EtOAc.[10] 2. Consider an Alternative Reagent: For these challenging substrates, it may be more practical to use the corresponding boronic acid or a more labile boronate ester (e.g., a pinacol ester) directly, bypassing the difficult hydrolysis step. |
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing stalled reactions.
Caption: A diagnostic workflow for troubleshooting stalled reactions.
Experimental Protocols
These protocols provide a starting point for controlled hydrolysis experiments. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of an Aryltrifluoroborate
This method uses ¹⁹F NMR to monitor the slow hydrolysis of a Class II substrate, demonstrating the principles of the acid-base paradox.
Materials:
-
Potassium 4-fluorophenyltrifluoroborate (Substrate)
-
THF-d₈ (Deuterated Tetrahydrofuran)
-
D₂O (Deuterium Oxide)
-
Cesium Carbonate (Cs₂CO₃)
-
PTFE-lined NMR tubes
Procedure:
-
Prepare Stock Solution: In a glovebox, prepare a stock solution of 4-fluorophenyltrifluoroborate in THF-d₈ (e.g., 20 mM).
-
Set up NMR Tube: To a PTFE-lined NMR tube, add 500 µL of the stock solution.
-
Initiate Reaction: Add 50 µL of D₂O to the NMR tube. Cap and shake the tube vigorously. Take an initial ¹⁹F NMR spectrum (t=0). You should observe a single major peak for the [Ar-BF₃]⁻ species.
-
Add Base: Prepare a solution of Cs₂CO₃ in D₂O (e.g., 100 mM). Add 10 µL of this basic solution to the NMR tube. Cap, shake, and immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 15 minutes).
-
Data Analysis: Monitor the disappearance of the starting trifluoroborate signal and the appearance of new signals corresponding to hydrolysis intermediates (e.g., [Ar-BF₂(OH)]⁻) and free fluoride. The slow decay, often after an induction period, is characteristic of the acid-catalyzed mechanism being retarded by the bulk base.[5]
Protocol 2: Accelerated Hydrolysis of a Stable Organotrifluoroborate Using Silica Gel
This protocol is effective for generating boronic acids from highly stable Class III substrates prior to their use in a subsequent reaction.[10][11]
Materials:
-
Potassium 4-cyanophenyltrifluoroborate (or other stable R-BF₃K)
-
Silica Gel (standard flash chromatography grade)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
Procedure:
-
Combine Reagents: To a round-bottom flask, add the organotrifluoroborate (1.0 mmol, 1 equiv) and silica gel (1.0 mmol, ~60 mg, 1 equiv).
-
Add Solvent: Add a 1:1 mixture of H₂O:EtOAc (e.g., 6 mL total, for a ~0.17 M solution).
-
Heat Reaction: Stir the suspension vigorously at an elevated temperature (e.g., 60-80 °C).
-
Monitor Progress: Monitor the reaction by TLC (staining with KMnO₄ to visualize the boronic acid) or by taking aliquots, extracting, and analyzing via NMR. The reaction is complete upon full consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers contain the desired boronic acid, which can be dried over Na₂SO₄, filtered, and concentrated. The crude boronic acid is often used immediately in the next step without further purification.
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 224921943. [Link]
-
Omari, I., et al. (2020). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 26(49), 11139-11144. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 73(13), 5145–5147. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Potassium organotrifluoroborates: new perspectives in organic synthesis. Tetrahedron, 63(18), 3623-3658. [Link]
-
Omari, I., et al. (2020). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ResearchGate. [Link]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. web.uvic.ca [web.uvic.ca]
- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Potassium Trifluoroborates in THF/Water Mixtures
Welcome to the technical support guide for utilizing potassium organotrifluoroborates (R-BF₃K) in tetrahydrofuran (THF)/water solvent systems. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and reactivity of these versatile reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Potassium organotrifluoroborates are valued for their stability, ease of handling, and diverse applications in carbon-carbon bond formation.[1][2][3][4][5][6] Unlike their boronic acid counterparts, they are generally crystalline, monomeric solids that are stable in the presence of air and moisture.[4][7] However, their unique properties, including their solubility, can present challenges in mixed aqueous/organic solvent systems like THF/water. This guide provides in-depth, experience-driven insights to help you troubleshoot experiments and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter when working with potassium trifluoroborates in THF/water mixtures.
Issue 1: My potassium trifluoroborate salt is not dissolving in the THF/water mixture.
Question: I've added my potassium trifluoroborate to the THF/water solvent system, but it remains a suspension even after prolonged stirring. What's causing this, and how can I fix it?
Answer: This is a frequent observation and can be attributed to several factors related to the inherent properties of the salt and the reaction medium.
Root Causes & Explanations:
-
Inherent Low Solubility: Potassium trifluoroborates are salts and often exhibit poor solubility in many organic solvents.[8] While the addition of water to THF improves the polarity of the solvent system, it may not be sufficient to fully dissolve the R-BF₃K salt, especially at higher concentrations.
-
The "Salt Effect": The presence of other salts, particularly the base (e.g., Cs₂CO₃, K₂CO₃) required for the Suzuki-Miyaura reaction, can significantly decrease the solubility of the trifluoroborate salt. This is due to the common ion effect and changes in the overall ionic strength of the solution.
-
Hydrolysis and Intermediates: The active species in the Suzuki-Miyaura coupling is often the boronic acid, which is generated in situ from the hydrolysis of the trifluoroborate.[9][10][11] The trifluoroborate itself does not need to be fully dissolved for the reaction to proceed, as it can exist in equilibrium with its hydrolyzed form.
Solutions & Best Practices:
-
Optimize the THF/Water Ratio: The ratio of THF to water is a critical parameter. While a higher water content can increase the polarity and aid in dissolving the salt, it can also lead to undesired side reactions. A common starting point is a 9:1 or 10:1 THF/water ratio.[2][9] For particularly insoluble salts, a gradual increase in the water content can be explored, but this should be done cautiously.
-
Increase the Temperature: Gently heating the reaction mixture can significantly improve the solubility of the trifluoroborate salt. Most Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 55-85 °C), which will aid in dissolution.[3][10][11]
-
Vigorous Stirring: Ensure that the reaction mixture is being stirred vigorously. This maximizes the interaction between the solid trifluoroborate and the solvent, promoting dissolution and facilitating the hydrolysis to the active boronic acid. The shape of the reaction vessel and the stirring rate can have a profound impact on the hydrolysis profile.[10][11]
-
Order of Addition: The order in which you add the reagents can matter. Consider adding the trifluoroborate salt to the solvent mixture and stirring for a period before adding the base. This may allow for better initial solvation of the salt before the ionic strength of the solution is increased.
-
Consider a "Slow Release" Strategy: It's important to understand that complete dissolution is not always necessary for a successful reaction. The gradual hydrolysis of the suspended trifluoroborate can provide a "slow release" of the boronic acid, which can be beneficial in minimizing side reactions like protodeboronation and homocoupling.[9][10][11]
Issue 2: My reaction is sluggish or incomplete, and I suspect a solubility issue.
Question: My Suzuki-Miyaura reaction is not going to completion, and I've noticed that a significant amount of the potassium trifluoroborate remains undissolved. How can I improve the reaction rate and yield?
Answer: A slow or incomplete reaction can indeed be linked to solubility, but it's often a combination of factors including the rate of hydrolysis and the efficiency of the catalytic cycle.
Root Causes & Explanations:
-
Slow Hydrolysis: The rate of hydrolysis of the trifluoroborate to the active boronic acid can be the rate-limiting step. This rate is highly dependent on the electronic and steric properties of the "R" group on the trifluoroborate.[9][10][11]
-
Phase Separation: The use of certain bases, like cesium carbonate, can induce phase splitting in THF/water mixtures.[10][11] This can create a complex reaction environment where the catalyst, substrates, and base are not all in the same phase, hindering the reaction.
-
Catalyst Deactivation: If the concentration of the active boronic acid is too low due to slow dissolution and hydrolysis, the catalytic cycle may be inefficient, leading to catalyst decomposition over time.
Solutions & Best Practices:
-
Optimize the Base: The choice of base is crucial. Cesium carbonate (Cs₂CO₃) is often effective as it is a strong base and can promote the reaction.[2][12] However, other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may have different effects on solubility and phase behavior.[3][5]
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction's success. For challenging couplings, consider using more electron-rich and sterically hindered ligands like RuPhos or S-Phos, which can promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[3][13]
-
Solvent System Modification: While THF/water is common, other solvent systems can be explored. For instance, isopropanol/water has been shown to be effective for certain potassium alkenyltrifluoroborates.[6][14] Toluene/water is another alternative that has been used successfully.[1][3]
-
Increase Catalyst Loading: If you suspect catalyst deactivation is an issue, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes be beneficial, though this should be a last resort due to cost and potential for increased side products.
-
Sonication: In some cases, the use of ultrasound (sonication) can help to overcome mass transport limitations by promoting the dissolution of solids and increasing the interfacial area in biphasic systems.
Frequently Asked Questions (FAQs)
Q1: Why are potassium trifluoroborates used instead of boronic acids?
A1: Potassium trifluoroborates offer several advantages over boronic acids. They are typically crystalline, monomeric solids that are stable to air and moisture, making them easier to handle and store.[4][7] Boronic acids, on the other hand, can be prone to dehydration to form cyclic boroxines and can undergo protodeboronation more readily under reaction conditions.[5][12]
Q2: What is the role of water in the THF/water solvent system?
A2: Water serves multiple purposes. It increases the polarity of the solvent mixture, which aids in the dissolution of the potassium trifluoroborate salt and the inorganic base.[8] More importantly, water is a reactant in the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active nucleophile in the Suzuki-Miyaura catalytic cycle.[9][10][11]
Q3: Can I use a different organic solvent with water?
A3: Yes, while THF/water is a common choice, other solvent systems have been successfully employed. The optimal solvent will depend on the specific substrates being used. Some alternatives include:
-
Toluene/water: Often used for coupling with alkenyl bromides.[1]
-
Isopropanol/water: Found to be effective for certain alkenyltrifluoroborates.[14]
-
Methanol: Can be used in some cases, particularly for ligandless palladium-catalyzed reactions.[15]
Q4: How does the structure of the organotrifluoroborate affect its solubility and reactivity?
A4: The organic group ("R" group) attached to the boron has a significant impact.
-
Hydrophilicity: More polar "R" groups will generally lead to better solubility in aqueous mixtures. For example, vinyltrifluoroborate is sufficiently hydrophilic to partition into the aqueous phase where it is rapidly hydrolyzed.[10][11]
-
Electronic Effects: Electron-donating groups on an aryltrifluoroborate can stabilize the boronic acid form, leading to faster hydrolysis. Conversely, electron-withdrawing groups can slow down hydrolysis.[9][10][11]
-
Steric Hindrance: Bulky "R" groups can hinder the approach of water and the base, slowing down the rate of hydrolysis.
Q5: Are there "greener" alternatives to THF?
A5: Yes, there is a growing interest in more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to THF that is often more easily separated from water.[16] Cyclopentyl methyl ether (CPME) is another greener ether solvent that is more stable than THF and resists peroxide formation.
Experimental Workflow & Data
Table 1: Common Solvent Systems and Bases for Suzuki-Miyaura Reactions with Potassium Trifluoroborates
| Solvent System | Common Bases | Typical Substrates | Reference |
| THF/H₂O | Cs₂CO₃, K₂CO₃, K₃PO₄ | Aryl, Vinyl, Alkyl trifluoroborates | [2][12] |
| Toluene/H₂O | Cs₂CO₃, K₂CO₃ | Aryl, Heteroaryl, Alkenyl trifluoroborates | [1][3] |
| i-PrOH/H₂O | t-BuNH₂, Et₃N | Alkenyltrifluoroborates | [6][14] |
| Methanol | K₂CO₃ | Aryl, Heteroaryl trifluoroborates | [15] |
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step decision tree for troubleshooting common issues.
Diagram 2: Equilibrium of Potassium Trifluoroborate in Suzuki-Miyaura Coupling
Caption: The key equilibria involved in the activation of R-BF₃K.
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the potassium organotrifluoroborate (1.0-1.2 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Solvent and Base Addition: Add the THF/water solvent mixture (typically a 9:1 or 10:1 ratio). Begin vigorous stirring. Add the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
References
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Churches, Q. I., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Churches, Q. I., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Angewandte Chemie International Edition, 47(30), 5573-5576. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Kim, D. (2011). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(17), 7431-7441.
-
Gillis, E. P., & Workentin, M. S. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 53(3), 787-791. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 675-684. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2011). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborates: Their Preparation from Boronic Acids and Application in Suzuki Cross-Coupling Reactions. Organic Syntheses, 88, 1-13. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Byrne, F. P., et al. (2016). A green alternative to THF. ResearchGate. [Link]
-
Chen, X., et al. (2013). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 87(1), 162-165. [Link]
-
Reddit. (2021). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Reddit. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 675-684. [Link]
-
LookChem. (n.d.). Potassium Fluoride, uses, solubility and formula. LookChem. [Link]
Sources
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Trifluoroborate (R-BF₃K) Hydrolysis & Optimization
[1]
Executive Summary: The "Slow Release" Strategy
Potassium organotrifluoroborates (R-BF₃K ) are not direct substrates in Suzuki-Miyaura couplings.[1] They are pre-catalysts (reservoirs) that must hydrolyze in situ to generate the active boronic acid species [R-B(OH)₂].[1]
The success of your reaction depends on the Hydrolysis Rate (
-
If
is too slow: The concentration of active boronic acid is too low to sustain the catalytic cycle.[1] The reaction stalls. -
If
is too fast: You generate a "burst" of boronic acid.[1] If the R-group is sensitive (e.g., 2,6-difluorophenyl, heteroaryl), it undergoes rapid protodeboronation or oxidative homocoupling before the palladium catalyst can use it.[1]
Water concentration is the primary throttle for this rate, but it works in tandem with pH and the reaction vessel material (glass vs. plastic).[1]
Diagnostic Flowchart: Troubleshooting Reaction Failure
Use this logic tree to diagnose if water concentration or hydrolysis kinetics are the root cause of your experimental failure.
Figure 1: Diagnostic logic for trifluoroborate coupling failures based on crude mixture analysis.
Technical Deep Dive: The Hydrolysis Mechanism
To control the reaction, you must understand that hydrolysis is an equilibrium process driven by fluoride sequestration.[1]
The Equilibrium
Key Mechanistic Factors
-
Water Concentration (
):-
In organic solvents (THF, MeCN) with trace water, the equilibrium lies heavily to the left (R-BF₃K).[1]
-
Increasing
pushes the equilibrium to the right (Active Boronic Acid).[1] -
Critical Threshold: A minimum water threshold (often 4:1 or 10:1 Organic:Water) is required to solubilize the inorganic salt and initiate hydrolysis.[1]
-
-
The "Fluoride Sponge" Effect (Glass vs. PTFE):
-
Glassware: The HF produced reacts with the glass surface (
).[1] This removes fluoride from the equation, driving the reaction to completion.[1][2] -
Plastic (PTFE/Polypropylene): HF accumulates.[1] The reaction reaches a pre-equilibrium and stops. Couplings in plastic vessels often fail for slow-hydrolyzing substrates. [1]
-
-
The Acid-Base Paradox:
Data & Classification: Reaction Rates by Substrate
Not all trifluoroborates hydrolyze at the same rate.[2][5] Adjust your water concentration based on the R-Group Class .
| Class | R-Group Type | Hydrolysis Rate ( | Risk Factor | Recommended Water Strategy |
| I (Fast) | Alkyl, Cycloalkyl, Alkenyl, Electron-Rich Aryl | < 1 Hour | "Burst" Release: High risk of protodeboronation or homocoupling.[1][6] | Restrict Water: Use 10:1 or 20:1 (Solvent:H₂O).[1] Avoid silica additives. |
| II (Medium) | Simple Aryl, Benzyl, Furyl | 1 - 24 Hours | Ideal: Matches typical Pd turnover rates.[1] | Standard: 4:1 (Solvent:H₂O).[1][7] Standard glassware is sufficient.[1] |
| III (Slow) | Electron-Poor Aryl, Alkynyl, Nitrophenyl | > 24 Hours | Stalling: Catalyst dies before substrate is available.[1] | Promote Hydrolysis: Use 3:1 (Solvent:H₂O).[1] Add 1.0 equiv Silica Gel or run in glass with vigorous stirring. |
Data derived from kinetic studies by Lennox & Lloyd-Jones (JACS 2012).[1]
Experimental Protocols
Protocol A: 19F NMR Kinetic Profiling (The "Gold Standard")
Use this to determine the exact hydrolysis rate of a new R-BF₃K substrate under your specific conditions.[1]
Materials:
-
NMR Tube (Standard Borosilicate Glass).[1]
-
Internal Standard:
-Trifluorotoluene (inert to hydrolysis).[1] -
Solvent System: e.g., THF-d8 / D₂O (4:1 mixture).[1]
Step-by-Step:
-
Preparation: Dissolve R-BF₃K (0.05 mmol) and Trifluorotoluene (0.05 mmol) in the organic solvent (0.4 mL).
-
T0 Measurement: Add the aqueous component (0.1 mL containing base if applicable). Shake vigorously. Immediately insert into NMR probe.[1]
-
Acquisition: Set up a kinetic loop to acquire ¹⁹F NMR spectra every 5 minutes for 2 hours.
-
Analysis:
-
Plot:
vs. Time.[1][2] The slope is .[1]
Protocol B: Silica-Promoted Hydrolysis (For "Class III" Substrates)
Use this if your reaction is stalled due to slow hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q: I am using a microwave reactor (glass vial) but my yield is lower than in a round-bottom flask. Why? A: Surface-area-to-volume ratio.[1] A round-bottom flask has a higher glass surface area relative to the solvent volume compared to a microwave vial.[1] Since glass drives the hydrolysis (by scavenging HF), the "flask" reaction hydrolyzes faster.[1] Fix: Add 50 mg of powdered glass or silica to the microwave vial.
Q: Can I use anhydrous solvents if I add a solid base like Cs₂CO₃?
A: No. Hydrolysis is stoichiometrically impossible without water (
Q: My product is forming, but I see 20% deboronated side product. Should I reduce the water? A: Yes, or change the addition order. High water concentration accelerates the release of boronic acid. If the cross-coupling step (Transmetallation) is slower than the hydrolysis, the free boronic acid accumulates and decomposes.[1]
-
Fix: Use a syringe pump to slowly add the water/base mixture to the reaction over 1 hour. This enforces a "slow release" regardless of the intrinsic kinetics.
Q: Does the counter-cation of the base matter? A: Yes. Cs⁺ bases (Cs₂CO₃) are more soluble in organic phases than K⁺ or Na⁺ bases.[1] This changes the pH of the bulk organic phase, altering the hydrolysis rate.[1][2][4][5] Cs₂CO₃ usually promotes faster hydrolysis than K₂CO₃ in THF systems.
References
-
Mechanistic Foundation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][4][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[1][2][4] Link[1][2]
-
Silica Acceleration: Molander, G. A., et al. (2009).[1] Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.[8][9] The Journal of Organic Chemistry, 74(19), 7364–7369.[1][8] Link[1]
-
General Review: Molander, G. A., & Ellis, N. (2007).[1][9] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[6] Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling side reactions in trifluoroborate coupling
Topic: Minimizing Homocoupling Side Reactions in Trifluoroborate Coupling Content Type: Technical Support Center Guide
Subject: Minimizing Homocoupling (
Executive Summary: The Root of the Problem
In the coupling of potassium organotrifluoroborates (
-
Oxidative Stress: The presence of oxygen or unreduced Pd(II) species diverts the organoboron species into an oxidative coupling cycle.
-
Hydrolysis Mismatch: Trifluoroborates must hydrolyze to boronic acids (
) to react.[1][2] If hydrolysis is too fast relative to the transmetallation step, the excess free boronic acid becomes susceptible to homocoupling.
This guide provides a diagnostic workflow and optimized protocols to synchronize these rates and eliminate oxidative pathways.
Diagnostic Hub: Troubleshooting Q&A
Identify your specific issue below to find the immediate remediation.
Q1: I am seeing significant homocoupling ( ) despite using standard conditions. Why?
Diagnosis: The most common cause is incomplete reduction of the Pd(II) precatalyst .
Explanation: Many protocols use Pd(II) salts (e.g.,
-
Switch to Pd(0): Use
or to bypass the reduction step.[4] -
Add a Reductant: If you must use Pd(II), add 0.1–0.2 equivalents of Potassium Formate or a sacrificial alcohol to the reaction. This ensures rapid reduction to Pd(0) before the cross-coupling cycle begins.
Q2: My reaction works for electron-rich aryls but homocouples severely with electron-poor trifluoroborates.
Diagnosis: You have a "Fast Release" Hydrolysis problem . Explanation: Electron-poor trifluoroborates hydrolyze much faster than electron-rich ones. A high concentration of free boronic acid builds up in the solution before the palladium catalyst can use it. This "standing pool" of boronic acid is prone to oxidative homocoupling. The Fix:
-
Lower the Water Content: Reduce the
:Solvent ratio (e.g., from 1:3 to 1:10). -
Buffer the pH: Use a weaker base (e.g.,
instead of ) to slow the hydrolysis rate.
Q3: I rigorously degassed my solvent, but I still see dimers. Is oxygen really the issue?
Diagnosis: Yes, but it may be headspace oxygen or leakage .
Explanation: Even trace
-
Subsurface Sparging: Do not just vacuum/backfill. Sparge the solvent with Argon for 15–20 minutes before adding the catalyst.
-
Active Purge: Maintain a slight positive pressure of Argon during the reaction.
Mechanistic Insight: The "Slow Release" Strategy
To minimize homocoupling, you must engineer the reaction such that the Hydrolysis Rate (
-
Scenario A (Ideal):
hydrolyzes slowly. The minute it forms , it is grabbed by the Catalyst. Free boronic acid concentration . Result: High Cross-Coupling. -
Scenario B (Homocoupling):
dumps all into solution instantly. The catalyst is overwhelmed. The excess reacts with itself (mediated by trace or Pd(II)). Result: High Homocoupling.
Visualizing the Pathway Competition
Caption: The "Slow Release" equilibrium. Homocoupling occurs when the Free Boronic Acid pool overflows due to fast hydrolysis or when Pd(II) is present.
Optimized Protocol: The "Zero-Homocoupling" Standard
This protocol incorporates a mild reductant and optimized hydrolysis conditions to suppress side reactions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) (or XPhos for chlorides) -
Base:
(3.0 equiv) -
Additive: Potassium Formate (0.1 equiv) (Crucial for Pd(II) reduction)
-
Solvent: Toluene /
(3:1 ratio)
Step-by-Step Methodology:
-
Solvent Prep (Critical): Combine Toluene and Water in a separate flask. Sparge violently with Argon or Nitrogen for at least 20 minutes.
-
Solids Assembly: To the reaction vial, add the Aryl Halide, Trifluoroborate,
, and Potassium Formate .-
Why Formate? It acts as a sacrificial reductant, rapidly converting
to active before the boron reagent can homocouple.
-
-
Catalyst Addition: Add the Pd source and Ligand.[3]
-
Inert Transfer: Syringe the degassed solvent mixture into the reaction vial under a positive pressure of Argon.
-
Temperature Ramp: Place in a pre-heated block (
).-
Note: Do not slowly ramp temperature; a fast jump to catalytic temperature ensures the cross-coupling cycle turns over faster than the background oxidation.
-
-
Monitoring: Check HPLC/UPLC at 1 hour. If
dimer is observed, check the "Diagnostic Hub" above.
Comparative Data: Hydrolysis Rates
Select your base/solvent system based on your Trifluoroborate's electronic nature.
| Trifluoroborate Type | Hydrolysis Rate | Risk of Homocoupling | Recommended Modification |
| Electron-Poor (e.g., 4-CN-Ph) | Very Fast | High | Use weaker base ( |
| Electron-Neutral (e.g., Ph) | Moderate | Low | Standard conditions ( |
| Electron-Rich (e.g., 4-OMe-Ph) | Slow | Low | May require stronger base ( |
| Ortho-Substituted | Very Slow | Low (Stalling risk) | Requires high water content (1:1) to force hydrolysis. |
Troubleshooting Logic Flow
Follow this decision tree to resolve persistent impurities.
Caption: Step-by-step isolation of the variable causing homocoupling.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[5] [Link]
-
Molander, G. A., & Petrillo, D. E. (2008).[6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[6][7] Organic Letters, 10(9), 1795–1798. [Link]
-
Kaae, B. H., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 72(12), 4367–4373. [Link]
-
Liu, C., et al. (2016).[8] Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates. Tetrahedron Letters, 57(26), 2867-2870. [Link]
Sources
- 1. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates [html.rhhz.net]
Technical Support Center: Catalyst Poisoning in Potassium Organotrifluoroborate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Here, we address common challenges related to catalyst poisoning, offering troubleshooting advice and practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a potassium aryltrifluoroborate is sluggish or has stalled completely. How do I know if catalyst poisoning is the culprit?
A1: Sluggish or stalled reactions are a common frustration, and catalyst deactivation is a frequent cause.[1][2] Signs of catalyst poisoning include:
-
Formation of Palladium Black: A key indicator of catalyst deactivation is the precipitation of finely divided, black palladium metal.[1][2][3] This signifies that the soluble, catalytically active Pd(0) species has aggregated into an inactive form.
-
Stalled Conversion: The reaction proceeds initially but then stops before the starting materials are fully consumed, as monitored by techniques like TLC, GC, or LC-MS.[1]
-
Inconsistent Results: You observe significant variations in yield and reaction time between batches, despite following the same procedure.[1]
It is important to differentiate catalyst poisoning from other potential issues like poor reagent quality or suboptimal reaction conditions.[4][5]
Q2: What are the most common catalyst poisons I should be aware of in these reactions?
A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons by strongly coordinating to the metal center and blocking active sites.[6][7] Key classes of poisons to consider are:
| Poison Class | Examples | Probable Source |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfates | Impurities from starting materials, particularly heteroaryl boronic acids.[6][8][9] |
| Nitrogen Compounds | Pyridine, N-heterocycles, nitriles, nitro compounds | Substrates, products, or additives.[6][7] |
| Halides | Excess chloride, bromide, iodide | Substrates, salts, or additives.[6] |
| Other | Carbon monoxide, cyanides, phosphates, phosphites | Impurities in gaseous reagents, side reactions.[7][10] |
Even trace amounts of these impurities can have a significant negative impact on catalyst performance.[11]
Q3: I suspect sulfur-containing impurities are poisoning my catalyst. How can I confirm this and what can I do about it?
A3: Sulfur compounds are notorious for poisoning palladium catalysts.[8][11][12]
Confirmation: While direct detection of sulfur impurities often requires specialized analytical techniques, a strong indication is a consistent failure of the reaction, especially when using sulfur-containing heteroaryl boronic acids.[9]
Solutions:
-
Purify Starting Materials: Recrystallize your potassium organotrifluoroborate and aryl halide to remove trace impurities.
-
Use Scavengers: Incorporate a scavenger resin, such as one with bound thiols, to remove palladium residues.[13] Silica-bound thiols can be particularly effective.[13]
-
Employ Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and enhance its resistance to poisoning.[6]
Q4: My substrate is a nitrogen-containing heterocycle, and I'm seeing low yields. Is the substrate itself poisoning the catalyst?
A4: Yes, this is a well-documented issue. The nitrogen atoms in heteroaromatic substrates, such as pyridines and pyrimidines, can coordinate to the palladium catalyst.[6][9][14] This can lead to the formation of stable, inactive catalyst complexes, effectively taking the catalyst out of the catalytic cycle.[1][14]
Troubleshooting Strategies:
-
Ligand Screening: Experiment with different ligands. Bulky, electron-rich ligands can sometimes mitigate this self-poisoning effect.[6]
-
Additive Effects: The addition of certain salts or additives can sometimes disrupt the inhibitory coordination of the heteroaromatic substrate.
-
Anhydrous Conditions: In some cases, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can prevent catalyst poisoning by heteroatomic units.[15]
Q5: Can the potassium organotrifluoroborate itself or its hydrolysis byproducts contribute to catalyst deactivation?
A5: While potassium organotrifluoroborates are generally stable, their hydrolysis to the corresponding boronic acid is a necessary step for the Suzuki-Miyaura reaction to proceed.[16][17][18] However, the rate of this hydrolysis and the presence of byproducts can influence the reaction.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[9][19] This is often promoted by high temperatures and certain bases.[9] This side reaction consumes the active nucleophile and reduces the overall yield.
-
Fluoride Ions: The hydrolysis of organotrifluoroborates releases fluoride ions. While not typically considered a direct catalyst poison in the same way as sulfur, high concentrations of fluoride could potentially interact with the palladium center.
To minimize these issues, it is crucial to use fresh, high-purity organotrifluoroborates and to carefully optimize the reaction conditions, including the choice of base and temperature.[9]
Troubleshooting Workflows
Workflow 1: Diagnosing Catalyst Inactivity
This workflow will help you systematically determine the cause of a failed or low-yielding reaction.
Caption: A workflow for diagnosing the root cause of low reaction yield.
Workflow 2: Mitigating Sulfur Poisoning
If you suspect sulfur impurities are the problem, follow this targeted approach.
Caption: Strategies to overcome catalyst poisoning by sulfur impurities.
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation: Ensure all reagents are of high purity and solvents are degassed.[6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the potassium organotrifluoroborate (1.0 eq), aryl halide (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).[9]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.[9]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Protocol 2: Screening for Optimal Ligand
If you suspect catalyst deactivation, screening different ligands is a crucial troubleshooting step.[6]
-
Setup Parallel Reactions: Prepare several small-scale reactions following Protocol 1.
-
Vary the Ligand: In each reaction vessel, use a different phosphine ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) or an NHC ligand.[1]
-
Maintain Consistent Conditions: Keep all other parameters (temperature, solvent, base, concentrations) identical across all reactions.
-
Monitor and Compare: Monitor the progress of each reaction over time and compare the final yields to identify the most effective ligand for your specific substrate combination.
References
- Benchchem. (n.d.). Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
- ResearchGate. (2025, August 7). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- Wikipedia. (n.d.). Catalyst poisoning.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands.
- ACS Publications. (2012, November 13). Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts | Organometallics.
- Scilit. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF.
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- PMC - NIH. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- (2022, January 13). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling.
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- Academia.edu. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- PMC. (2010, November 1). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- PMC. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling.
- (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
- (2012, May 24). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (n.d.). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates.
- RJPT. (2024, January 8). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds.
- PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?.
- (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dcl-inc.com [dcl-inc.com]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 19. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of Potassium [1,1'-biphenyl]-2-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the precise characterization of reagents is paramount. Potassium organotrifluoroborates have emerged as a cornerstone class of reagents, lauded for their stability and versatility in cross-coupling reactions.[1] Among these, potassium [1,1'-biphenyl]-2-yltrifluoroborate stands out as a key building block for the introduction of the biphenyl moiety, a privileged scaffold in many pharmaceutical agents. This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of potassium [1,1'-biphenyl]-2-yltrifluoroborate, offering a comparative analysis with other relevant organotrifluoroborates and a detailed experimental framework for its characterization.
The Significance of the ¹⁹F NMR Handle in Organotrifluoroborates
The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, resulting in high sensitivity and sharp signals.[2] The large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, allows for the resolution of subtle structural and electronic differences that might be indistinguishable in ¹H or ¹³C NMR spectra.[2]
For potassium organotrifluoroborates, the three fluorine atoms bonded to the boron center provide a distinct and sensitive spectroscopic handle. The chemical shift of the -BF₃⁻ group is highly informative about the electronic environment of the boron atom, which is directly influenced by the nature of the organic substituent.
The ¹⁹F NMR Chemical Shift of Potassium [1,1'-biphenyl]-2-yltrifluoroborate
A comprehensive study by Oliveira et al. provides a robust dataset for the ¹⁹F NMR chemical shifts of a wide array of potassium organotrifluoroborates.[3][4] Within this study, the chemical shift for potassium 2-phenylphenyltrifluoroborate, a synonym for potassium [1,1'-biphenyl]-2-yltrifluoroborate, is reported.
In dimethyl sulfoxide-d₆ (DMSO-d₆) solution, using an external reference of trifluoroacetic acid (CF₃COOH), the ¹⁹F NMR chemical shift for the trifluoroborate group in potassium [1,1'-biphenyl]-2-yltrifluoroborate is observed at -137.9 ppm. [3][4]
This value serves as a crucial benchmark for chemists synthesizing or utilizing this reagent, confirming its identity and purity.
Comparative Analysis: ¹⁹F NMR Chemical Shifts of Potassium Organotrifluoroborates
To fully appreciate the information encoded in the chemical shift of potassium [1,1'-biphenyl]-2-yltrifluoroborate, it is instructive to compare it with other organotrifluoroborates. The electronic nature of the organic substituent directly impacts the shielding of the fluorine nuclei. Generally, electron-withdrawing groups on the organic moiety lead to a downfield shift (less negative ppm value), while electron-donating groups result in an upfield shift (more negative ppm value).
The following table, compiled from the data presented by Oliveira et al., illustrates this trend.[3][4]
| Potassium Organotrifluoroborate | Organic Substituent Type | ¹⁹F Chemical Shift (δ, ppm) in DMSO-d₆ |
| Potassium vinyltrifluoroborate | Alkenyl | -139.7 |
| Potassium ethynyltrifluoroborate | Alkynyl | -140.2 |
| Potassium phenyltrifluoroborate | Aryl (unsubstituted) | -137.5 |
| Potassium [1,1'-biphenyl]-2-yltrifluoroborate | Aryl (substituted) | -137.9 |
| Potassium 4-methoxyphenyltrifluoroborate | Aryl (electron-donating) | -136.9 |
| Potassium 4-chlorophenyltrifluoroborate | Aryl (electron-withdrawing) | -137.2 |
| Potassium 2-thienyltrifluoroborate | Heteroaryl | -135.5 |
Analysis of the Data:
-
The chemical shift of potassium [1,1'-biphenyl]-2-yltrifluoroborate (-137.9 ppm) is very similar to that of the parent potassium phenyltrifluoroborate (-137.5 ppm). This suggests that the electronic effect of the second phenyl ring at the ortho position is relatively modest in terms of its influence on the boron atom's electronic environment.
-
Electron-donating groups, such as the methoxy group in potassium 4-methoxyphenyltrifluoroborate, cause a slight upfield shift compared to the unsubstituted phenyl derivative.
-
Conversely, an electron-withdrawing group like chlorine in potassium 4-chlorophenyltrifluoroborate results in a slight downfield shift.
-
The alkenyl and alkynyl substituents in potassium vinyltrifluoroborate and potassium ethynyltrifluoroborate, respectively, lead to a more shielded environment for the fluorine nuclei, resulting in more upfield chemical shifts.
Experimental Protocol for ¹⁹F NMR Acquisition
The following protocol is based on the established methods for acquiring high-quality ¹⁹F NMR spectra of potassium organotrifluoroborates.[3][4]
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of potassium [1,1'-biphenyl]-2-yltrifluoroborate for identity confirmation and purity assessment.
Materials:
-
Potassium [1,1'-biphenyl]-2-yltrifluoroborate sample
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), high purity
-
Trifluoroacetic acid (CF₃COOH) for external referencing
-
NMR tubes (5 mm)
-
NMR spectrometer with ¹⁹F capabilities
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the potassium [1,1'-biphenyl]-2-yltrifluoroborate sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Reference Standard Preparation:
-
Prepare a sealed capillary containing a small amount of trifluoroacetic acid (CF₃COOH). This will serve as the external reference (δ = 0.0 ppm).
-
Alternatively, a separate sealed NMR tube containing CF₃COOH in the same solvent can be used as an external reference.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the ¹⁹F nucleus according to the manufacturer's instructions.
-
Set the spectral width to encompass the expected chemical shift range for organotrifluoroborates (e.g., -120 to -150 ppm). A wider window may be initially used for unknown samples.
-
Use a pulse angle of 45° to ensure quantitative measurements if needed.
-
Set the acquisition time to at least 1-2 seconds.
-
Employ a relaxation delay of 2-5 seconds to allow for full relaxation of the ¹⁹F nuclei.
-
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the processed FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Reference the spectrum to the external CF₃COOH standard at 0.0 ppm.
-
Identify the signal corresponding to the -BF₃⁻ group of potassium [1,1'-biphenyl]-2-yltrifluoroborate, which should appear as a quartet around -137.9 ppm due to coupling with the ¹¹B nucleus (I = 3/2).
-
Logical Workflow for Characterization and Application
The following diagram illustrates the workflow from the synthesis of potassium [1,1'-biphenyl]-2-yltrifluoroborate to its application in a Suzuki-Miyaura cross-coupling reaction, with ¹⁹F NMR playing a critical role in quality control.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The ¹⁹F NMR chemical shift of potassium [1,1'-biphenyl]-2-yltrifluoroborate, at approximately -137.9 ppm in DMSO-d₆ relative to external CF₃COOH, is a definitive analytical parameter for its identification and quality assessment. This guide has provided a comparative context for this value, a detailed experimental protocol for its measurement, and an overview of the reagent's critical role in synthetic organic chemistry. For researchers in drug development and related fields, a thorough understanding and application of ¹⁹F NMR spectroscopy are indispensable for ensuring the integrity of such vital synthetic building blocks.
References
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845. [Link]
-
Oliveira, R. A., da Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry: MRC, 47(10), 873–878. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–845. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Oliveira, R. A., da Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
dos Santos, V. A. A., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Wang, Y., Zhang, W., Liu, Y., & Cai, C. (2021). ¹⁹F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. Chemical Communications, 57(96), 12979-12982. [Link]
-
Sadowski, B., & Szostak, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2377–2385. [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024, February 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551–5554. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Gabuda, S. P., & Zemskov, S. V. (1975). Chemical Shifts of the Components of the ¹⁹F NMR Spectra of the Complex Compounds. ResearchGate. [Link]
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Liu, S. M. (2019). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs) [Doctoral dissertation, ETH Zurich]. ETH Research Collection. [Link]
-
Molander, G. A. (2002). Potassium Phenyltrifluoroborate. ResearchGate. [Link]
-
da Silva, R. O., de Oliveira, R. A., de Menezes, P. H., & de Souza, R. O. M. A. (2018). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Journal of the Brazilian Chemical Society, 29(9), 1996–2002. [Link]
-
Bak-Sypien, I. I., Dembinski, R., & Kloskowski, P. (2012). Potassium [(1S)-1-azido-2-phenylethyl]trifluoridoborate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
Sources
11B NMR characterization of potassium aryltrifluoroborates
High-Resolution B NMR Characterization of Potassium Aryltrifluoroborates: A Comparative Guide
Organoboron reagents are the cornerstone of modern carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling workflows central to drug development. While traditional boronic acids are ubiquitous, their propensity for protodeboronation, oxidation, and boroxine anhydride formation complicates reaction stoichiometry. To solve this, potassium aryltrifluoroborates (
However, utilizing these advanced reagents requires rigorous analytical validation.
Part 1: The Causality Behind B NMR Shifts
To effectively interpret
The sp Deshielding Effect (Boronic Acids & Esters)
Tricoordinate boron compounds, such as boronic acids (
The sp Shielding Effect (Potassium Aryltrifluoroborates)
When a boronic acid is treated with potassium bifluoride (
Spin-Spin Coupling: A Self-Validating Diagnostic
The most critical diagnostic feature of a pristine potassium aryltrifluoroborate is its scalar spin-spin coupling. Because the boron is covalently bound to three equivalent fluorine atoms (
This multiplet acts as a self-validating system : if the reagent has hydrolyzed back to a boronic acid or a mixed hydroxyfluoroborate species (
Logic of boron rehybridization and its direct effect on 11B NMR chemical shifts.
Part 2: Objective Performance Comparison
When selecting an organoboron reagent for drug development, the choice dictates both the synthetic strategy and the required analytical rigor. The table below summarizes the quantitative
| Reagent Class | Boron Hybridization | Typical | Peak Multiplicity & Shape | Stability Profile | Synthetic Advantage in Cross-Coupling |
| Boronic Acids | sp | +28 to +32 | Broad Singlet | Prone to oxidation, protodeboronation, and trimerization | High atom economy, widely commercially available |
| BPin Esters | sp | +30 to +34 | Broad Singlet | Moderate; stable to silica gel, sensitive to strong bases | Excellent solubility in organic solvents |
| MIDA Boronates | sp | +10 to +12 | Sharp Singlet | Highly stable, resistant to cross-coupling conditions | Allows iterative cross-coupling via slow release |
| Potassium Aryltrifluoroborates | sp | +2 to +5 | Sharp Quartet ( | Indefinitely stable to air and moisture | Highly crystalline, easily purified, precise stoichiometry |
Part 3: Experimental Protocol for High-Resolution B NMR
To guarantee trustworthy data, the analytical workflow must eliminate environmental artifacts. A common pitfall in boron NMR is the use of standard borosilicate glassware, which contains significant amounts of boron and produces a massive, broad background signal between +10 and +20 ppm, easily obscuring trace impurities.
Step-by-Step Methodology
1. Sample Preparation:
-
Weigh 15–20 mg of the potassium aryltrifluoroborate salt.
-
Dissolve the solid in 0.6 mL of a highly polar deuterated solvent, such as Acetone-
, DMSO- , or a mixture. Causality note: salts are ionic and inherently insoluble in non-polar solvents like .
2. Tube Selection (Critical):
-
Transfer the dissolved sample into a boron-free quartz NMR tube . Do not use standard Pyrex/borosilicate tubes to prevent background interference.
3. Spectrometer Configuration & Acquisition:
-
Tune the NMR probe to the
B Larmor frequency (e.g., 128.4 MHz on a 400 MHz spectrometer). -
Set up a 1D pulse sequence with proton decoupling (
B{ H}) to eliminate minor line-broadening caused by long-range coupling to adjacent aryl protons. -
Acquire 64 to 128 scans. The high natural abundance of
B allows for rapid acquisition.
4. Referencing:
-
Use an external standard of boron trifluoride diethyl etherate (
) sealed in a capillary tube. Set this reference peak strictly to 0.0 ppm .
5. Data Processing:
-
Apply a mild exponential window function (Line Broadening, LB = 1 to 2 Hz) prior to Fourier transformation. Causality note: Excessive line broadening will artificially merge the quartet into a singlet, destroying your ability to measure the diagnostic 45 Hz
coupling constant. -
Phase and baseline correct the spectrum manually to ensure accurate integration of any minor impurity peaks (e.g., hydrolyzed boronic acid at +30 ppm).
Self-validating experimental workflow for high-resolution 11B NMR acquisition.
Conclusion
Potassium aryltrifluoroborates offer unparalleled stability and stoichiometric precision for advanced cross-coupling applications. By leveraging
References
- Title: 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates Source: Magnetic Resonance in Chemistry URL
- Source: Analytical Chemistry (ACS Publications)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
A Researcher's Guide to the Thermal Properties of Potassium [1,1'-biphenyl]-2-yltrifluoroborate: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in modern synthetic chemistry, the physical properties of reagents are as critical as their reactivity. Among these, the melting point stands as a fundamental indicator of purity, stability, and handling characteristics. This guide provides an in-depth technical comparison of the thermal properties of potassium [1,1'-biphenyl]-2-yltrifluoroborate, a key reagent in Suzuki-Miyaura cross-coupling reactions, benchmarked against its structural isomers and common alternatives.
While a specific melting point for potassium [1,1'-biphenyl]-2-yltrifluoroborate is not prominently available in surveyed chemical literature and databases, this guide will establish a robust framework for its expected thermal behavior. By examining the melting points of its precursor and analogous aryltrifluoroborates, we can infer its likely thermal stability and provide a comprehensive protocol for its experimental determination.
The Critical Role of Melting Point in Organotrifluoroborate Chemistry
Potassium organotrifluoroborates are prized in organic synthesis for their stability to air and moisture, a significant advantage over their boronic acid counterparts.[1] This stability often translates to higher melting points, which is indicative of a stable crystal lattice. A sharp melting point range is a primary indicator of high purity for a crystalline solid.[2] Conversely, a broad melting range suggests the presence of impurities, which can be detrimental to the outcome of sensitive catalytic reactions.
Furthermore, the thermal stability of a reagent impacts its storage, handling, and reaction conditions. A high melting point suggests that the compound can withstand elevated temperatures without decomposition, offering greater flexibility in reaction setup and potentially leading to cleaner reaction profiles with fewer byproducts.
Comparative Melting Point Analysis
To provide a clear perspective on the expected thermal properties of potassium [1,1'-biphenyl]-2-yltrifluoroborate, the following table summarizes the melting points of its precursor and a series of structurally related potassium aryltrifluoroborates.
| Compound Name | Structure | Melting Point (°C) | Citation(s) |
| 2-Biphenylboronic acid | C₁₂H₁₁BO₂ | 167-172 | |
| Potassium Phenyltrifluoroborate | C₆H₅BF₃K | 250 (dec.) | [1] |
| Potassium (2-Nitrophenyl)trifluoroborate | C₆H₄BF₃KNO₂ | 265-270 | |
| Potassium [1,1'-biphenyl]-4-yltrifluoroborate | C₁₂H₉BF₃K | Data not available | |
| Potassium [1,1'-biphenyl]-2-yltrifluoroborate | C₁₂H₉BF₃K | Data not available |
The data clearly indicates that the conversion of a boronic acid to its corresponding potassium trifluoroborate salt leads to a significant increase in melting point and, by extension, thermal stability. The high melting points of the various aryltrifluoroborates, many of which are above 250 °C, underscore their robust nature. The lack of a specific value for the 2-biphenyl isomer highlights a gap in the readily available chemical data and reinforces the necessity for empirical determination by the end-user.
Experimental Protocol for Melting Point Determination
The determination of a precise melting point is a fundamental analytical technique. The following protocol outlines a standard and reliable method using a capillary melting point apparatus.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of potassium [1,1'-biphenyl]-2-yltrifluoroborate is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Rapid Preliminary Measurement:
-
Heat the sample rapidly to get an approximate melting range. This provides a target for a more precise measurement and saves time.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new packed capillary tube.
-
Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded melting point should be expressed as a range between these two temperatures.
-
Visualizing the Workflow
Caption: Workflow for the experimental determination of melting point.
The Impact of Structure on Thermal Stability
The substitution pattern on the aromatic ring of an aryltrifluoroborate can significantly influence its melting point. The ortho-substitution in potassium [1,1'-biphenyl]-2-yltrifluoroborate, as compared to the para-substituted isomer, can lead to steric hindrance that may affect the planarity of the biphenyl system and, consequently, how the molecules pack in a crystal lattice. This can result in a different melting point compared to its isomers. While a definitive prediction is difficult without experimental data, it is a critical factor for researchers to consider when working with this class of compounds.
Conclusion and Future Outlook
Potassium [1,1'-biphenyl]-2-yltrifluoroborate is a valuable reagent in organic synthesis, and understanding its physical properties is paramount for its effective use. While a specific melting point is not currently cataloged in widely accessible databases, a comparative analysis of related compounds suggests a high degree of thermal stability. The provided experimental protocol offers a robust method for researchers to determine this crucial data point in their own laboratories.
The high melting points of potassium aryltrifluoroborates are a testament to their stability, making them reliable and convenient reagents.[1] The experimental determination of the melting point for the ortho-biphenyl isomer will be a valuable contribution to the chemical community, enhancing the utility of this important synthetic building block.
References
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.
Sources
Crystal Structure & Stability: Potassium Organotrifluoroborates vs. Boronic Acids
A Comparative Guide for Structural Chemists and Synthetic Methodologists
Executive Summary
For decades, organoboron reagents have been the workhorses of the Suzuki-Miyaura cross-coupling reaction.[1] However, the standard reagent—boronic acid (
This guide analyzes the crystallographic architecture of Potassium Organotrifluoroborates (Molander Salts) . We provide an objective structural comparison demonstrating how the ionic lattice of these salts solves the "boroxine problem," offering a thermodynamically stable yet kinetically active alternative for drug discovery applications.
Part 1: The Crystallographic Advantage
The "Ionic Fortress" vs. Dynamic Equilibrium
The fundamental difference between potassium organotrifluoroborates and their boronic acid counterparts lies in their solid-state assembly.
1. Boronic Acids: The Hydrogen-Bonding Trap
Crystallographic analysis of boronic acids reveals a reliance on intermolecular hydrogen bonding (
-
Structural Consequence: In the solid state, boronic acids are often mixtures of the acid and the anhydride.
-
Operational Impact: Stoichiometry is rarely 1:1, leading to reagent waste in high-throughput screening (HTS).
2. Organotrifluoroborates: The Cation-Anion Lattice
Potassium organotrifluoroborates adopt a rigid ionic lattice. The
-
Coordination Geometry:
typically exhibits an 8-coordinate geometry (often distorted cubic), bridging multiple units. -
Lattice Energy: The high lattice enthalpy prevents spontaneous dehydration or oxidation, rendering the compounds air- and moisture-stable indefinitely.
Part 2: Comparative Structural Metrics
The following table contrasts the key crystallographic and physicochemical parameters of the three primary organoboron classes.
| Feature | Potassium Organotrifluoroborates ( | Boronic Acids ( | MIDA Boronates |
| Boron Hybridization | |||
| Crystal Packing Force | Electrostatic ( | Hydrogen Bonding ( | Van der Waals / Dipole |
| B-X Bond Length | |||
| Stability | Indefinite (Air/Water Stable) | Variable (Forms Boroxines) | High (Hydrolytically Stable) |
| Atom Economy | High (Small counterion) | High (if pure) | Low (Large ligand mass) |
| Solubility | Acetone, MeOH, | Ethers, DCM, Alcohols | Organic Solvents |
Critical Insight: The B-F Bond Length as a Reactivity Predictor
Crystallographic data suggests a direct correlation between the
-
Observation: In crystal structures where one
bond is elongated (often due to specific bridging), the energy barrier for fluoride loss is lower. -
Application: Substituents that lengthen the
bond (via electronic effects) accelerate the in situ generation of the active boronic acid species.
Part 3: Structural Determinants of Reactivity
The stability of Molander salts is not absolute; it is a "kinetic trap." For the reagent to function in cross-coupling, the lattice must break down to release the active species.
The Hydrolysis Pathway
The crystal structure dictates the barrier to hydrolysis. The reaction does not proceed directly from the salt but requires an equilibrium shift.
Figure 1: The transition from the crystalline "storage state" to the reactive species. The stability of the initial crystal lattice determines the dissolution profile.
Part 4: Experimental Protocol
Workflow: Crystal Growth & Structure Solution
Growing X-ray quality crystals of ionic organoborons requires different techniques than neutral organic molecules.
1. Synthesis & Purification
-
Step A: Dissolve precursor boronic acid (
) in minimal MeOH. -
Step B: Add saturated aqueous
( ). A white precipitate forms immediately. -
Step C: Concentrate in vacuo to remove MeOH. Filter the solid and wash with cold acetone (to remove excess inorganic salts) and then ether.
-
Validation: Check
NMR. A clean quartet at indicates pure product.
2. Crystallization (Vapor Diffusion Method)
Direct evaporation often yields amorphous powder. Use antisolvent diffusion for single crystals.
-
Inner Vial: Dissolve 20 mg of
in 0.5 mL of Acetone or Acetonitrile (high solubility). -
Outer Vial: Add 3 mL of Diethyl Ether or Pentane (antisolvent).
-
Process: Cap tightly. Allow to stand at
for 48–72 hours. The ether vapors will slowly diffuse into the acetone, lowering solubility and forcing ordered lattice formation.
3. X-Ray Data Collection
-
Temperature: Collect data at 100 K .
-
Reasoning: The
ion often exhibits significant thermal motion or disorder at room temperature. Cooling "freezes" the cation into its coordination site, allowing precise resolution of the bond distances.
-
-
Refinement Strategy: Watch for rotational disorder in the
group. If the fluorine atoms appear smeared, apply a split-site model rather than forcing high thermal ellipsoid constraints.
Part 5: Decision Logic for Reagent Selection
When should you choose the salt over the acid?
Figure 2: Decision matrix for selecting organoboron reagents based on stability and process requirements.
References
-
Molander, G. A., & Ellis, N. (2007).[2][3] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[3][4] Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Darses, S., & Genêt, J. P. (2008).[2][3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[2][3] [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Bierer, L., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). CrystEngComm, 17, 900-907. [Link]
-
Butters, M., et al. (2010). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Organic Process Research & Development, 14(6), 1369-1375. [Link]
Sources
Spectroscopic Identification of Trifluoroborate Hydrolysis Intermediates: A Comparative Technical Guide
Topic: Spectroscopic Identification of Trifluoroborate Hydrolysis Intermediates Content Type: Publish Comparison Guide
Executive Summary
Organotrifluoroborates (
This guide compares the three primary spectroscopic modalities—
Mechanistic Grounding: The Hydrolysis Pathway
Before selecting an analytical method, one must understand the speciation dynamics. The hydrolysis of trifluoroborates is not a single step but a stepwise displacement of fluoride by hydroxide (or water), governed by an "Acid-Base Paradox" : base is required for the subsequent coupling reaction, yet it retards the initial hydrolysis steps, which are acid-catalyzed.[1]
Figure 1: Stepwise Hydrolysis Equilibrium & Speciation The following diagram illustrates the dynamic equilibrium between the parent trifluoroborate and its hydrolyzed progeny.
Caption: Stepwise hydrolysis of organotrifluoroborates. The initial defluoridation to
Comparative Analysis of Spectroscopic Methods
No single method provides a complete picture.
Table 1: Performance Matrix
| Feature | Method A: | Method B: | Method C: ESI-MS |
| Primary Utility | Kinetic quantification & reaction monitoring. | Distinguishing tetrahedral ( | Detecting transient low-abundance intermediates. |
| Sensitivity | Moderate ( | Low (requires high conc. due to quadrupolar broadening). | High (picomolar sensitivity). |
| Structural Insight | High ( | Moderate (Chemical shift indicates hybridization). | High (Mass-to-charge ratio gives exact stoichiometry). |
| Limitations | Fast exchange can average signals; requires deuterated solvents. | Broad signals; glass background (borosilicate) interferes. | Ionization can perturb equilibrium; non-quantitative without isotopologues. |
| Key Artifacts | Broadening due to | Background signal from NMR tube glass (use Quartz/PTFE). | "In-source" hydrolysis or condensation. |
Deep Dive: Methodological Protocols & Data Interpretation
Method A:
NMR (The Kinetic Workhorse)
Fluorine NMR is the most reliable method for monitoring the decay of the parent
-
The Signal:
typically appears as a multiplet (often a 1:1:1:1 quartet) in the range of -130 to -150 ppm . -
The Challenge: Intermediates like
are often transient. Under slow-exchange conditions (low temperature or specific solvent mixtures), they appear as distinct peaks shifted downfield (deshielded) from the parent. -
Critical Protocol Step:
-
Solvent System: Use a biphasic mixture (e.g., THF-
: / 10:1) to mimic reaction conditions. -
Internal Standard: Use
-trifluorotoluene ( -63.7 ppm) or 4-fluoronitrobenzene. Avoid inorganic fluorides as standards as they may participate in the equilibrium.
-
Method B:
NMR (The Geometry Validator)
Boron NMR is essential for confirming the final state of the boron atom (active acid vs. dormant ate complex).
-
The Signal:
-
(
): 2 to 5 ppm (Quartet, Hz). -
(
): 28 to 32 ppm (Broad singlet). -
(
): 3 to 10 ppm (Sharp singlet).
-
(
-
Experimental Tip: Use a background suppression pulse sequence or Quartz NMR tubes to eliminate the broad signal from borosilicate glass (
~0 ppm), which overlaps with the trifluoroborate signal.
Method C: ESI-MS (The Transient Hunter)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the only method capable of isolating the specific mass signals of the mixed halo-hydroxy species
-
The Signal: Look for the characteristic isotope patterns of Boron (
ratio ~1:4). -
Protocol for Real-Time Monitoring:
-
Setup: Pressurized Sample Infusion (PSI) allows continuous injection from a reaction vessel into the ESI source.
-
Condition: Negative Ion Mode (
). -
Parameter Control: Keep cone voltage low (<15 V) to prevent in-source fragmentation (e.g., loss of HF) which would lead to false identification of hydrolyzed species.
-
Experimental Workflow: Integrated Analysis
For a comprehensive stability study, we recommend a tandem approach.
Figure 2: Recommended Analytical Workflow
Caption: Decision tree for selecting the appropriate spectroscopic method based on the exchange rate of the hydrolysis intermediates.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link
-
Omari, I., Yunker, L. P. E., Penafiel, J., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812–3816. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 765–773. Link
-
Perrin, D. M. (2006). Organotrifluoroborates: A stable, robust source of organoboronic acids? Journal of the American Chemical Society, 128(21), 7146-7147. Link
-
Butters, M., et al. (2011). Critical Assessment of the Stability and Hydrolysis of Boronic Acid/Ester Intermediates. Chemical Reviews, 111(8), 4763–4811. Link
Sources
Bench stability testing of potassium [1,1'-biphenyl]-2-yltrifluoroborate
Executive Summary: The Ortho-Substitution Challenge
In the landscape of Suzuki-Miyaura cross-coupling, Potassium [1,1'-biphenyl]-2-yltrifluoroborate (CAS: 153766-81-5) represents a critical solution to a persistent problem: the instability of ortho-substituted arylboronic acids.
While [1,1'-biphenyl]-2-ylboronic acid is commercially available, it suffers from rapid protodeboronation and dehydration (boroxine formation) due to steric strain and electronic effects at the ortho position. This guide objectively compares the bench stability and solution-phase integrity of the trifluoroborate salt against its boronic acid and ester counterparts, providing a validated protocol for stability assessment.
The Contenders
| Feature | Potassium [1,1'-biphenyl]-2-yltrifluoroborate | [1,1'-Biphenyl]-2-ylboronic Acid | Pinacol Ester Derivative |
| State | Crystalline Solid | Powder (often sticky/waxy) | Solid or Oil |
| Air/Moisture Stability | Indefinite | Poor (Hygroscopic/Dehydrates) | Good |
| Atom Economy | High | High | Low (High MW waste) |
| Hydrolysis Mode | Slow-Release (In-situ) | N/A (Already hydrolyzed) | Requires activation |
| Primary Failure Mode | None (Solid state) | Protodeboronation | Hydrolysis resistance |
Scientific Grounding: Mechanism of Stability
The superior stability of the trifluoroborate lies in its tetracoordinate boron center. Unlike the trivalent boronic acid, which possesses a vacant p-orbital susceptible to nucleophilic attack (by water or oxygen), the trifluoroborate is coordinatively saturated.
Mechanism Diagram: The "Slow-Release" Advantage
The following diagram illustrates the equilibrium that protects the reagent during storage but releases the active species during catalysis.
Experimental Protocol: Bench Stability Testing
This protocol is designed to be self-validating . It uses internal standards to quantify degradation, ensuring that mass balance changes (e.g., water absorption) do not skew purity results.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Analyte: Potassium [1,1'-biphenyl]-2-yltrifluoroborate.[1]
-
Control: [1,1'-biphenyl]-2-ylboronic acid.
-
Solvents: Acetone-
(for solid recovery check), Acetonitrile- / (1:1) (for solution stress). -
Internal Standard:
-Trifluorotoluene (for F NMR) or Trimethoxybenzene (for H NMR).
Workflow 1: Long-Term Bench Stability (Solid State)
-
Preparation: Weigh 50 mg of the trifluoroborate into two separate clear glass vials.
-
Sample A: Cap tightly (Control).
-
Sample B: Leave uncapped (Open Air Stress).
-
-
Conditioning: Place both vials on a laboratory bench exposed to ambient light and humidity (approx. 20-25°C, 40-60% RH).
-
Timepoints: T=0, T=7 days, T=30 days.
-
Analysis:
-
Dissolve 10 mg of sample in 0.6 mL Acetone-
. -
Add 10 µL of Internal Standard.
-
Acquire
B NMR and F NMR.
-
Workflow 2: Solution Stability (Simulated Reaction)
This test measures the resistance to hydrolysis, which correlates to the "window of opportunity" in coupling reactions.
-
Solvent System: Prepare a mixture of CD
CN : D O (1:1). Note: This mimics the polar/aqueous conditions of a Suzuki coupling. -
Dissolution: Dissolve 20 mg of the trifluoroborate in 0.6 mL of the solvent mixture.
-
Monitoring: Transfer immediately to an NMR tube.
-
Acquisition: Acquire
F NMR spectra at T=0, 1h, 6h, and 24h.-
Look for: Disappearance of the Ar-BF
signal and appearance of free fluoride (F ) or partially hydrolyzed species.
-
Results & Discussion
The following data summarizes typical performance metrics for 2-substituted aryl trifluoroborates based on validated field applications [1][2].
Table 1: Solid State Stability (30 Days, Open Air)
| Compound | Appearance (Day 30) | Purity ( | Water Content (KF) |
| Trifluoroborate | Free-flowing white solid | > 99% | < 0.5% increase |
| Boronic Acid | Clumped/Waxy solid | < 85% (Boroxine formation) | Significant variance |
Table 2: Spectral Fingerprints (Diagnostic)[6][13]
Use these values to validate your compound's integrity.
| Nucleus | Trifluoroborate (Intact) | Boronic Acid (Hydrolyzed) | Note |
| ~ 2.0 ppm (Quartet, | ~ 28-30 ppm (Broad Singlet) | The quartet confirms the B-F | |
| ~ -143 ppm (Singlet/Multiplet) | N/A (or -120 ppm for free F | Disappearance of the organic signal indicates degradation. |
Interpretation of Data[2][3][6][7][8][9][10][11][13][14][15][16]
-
Solid State: The trifluoroborate is indefinitely stable.[2] The ionic lattice prevents the dehydration pathways that plague the boronic acid.
-
Solution State: In the CD
CN/D O mixture, you will observe a slow hydrolysis. Unlike the boronic acid, which is immediately available for protodeboronation (the cleavage of the C-B bond), the trifluoroborate maintains a reservoir of protected boron. -
Protodeboronation Risk: The ortho-phenyl group in the [1,1'-biphenyl] system exerts steric strain. If you use the free boronic acid, the C-B bond cleavage competes with the cross-coupling. The trifluoroborate minimizes this by keeping the free acid concentration low (the "Slow-Release" effect) [3].
Decision Guide: When to use the Trifluoroborate?
Use the following logic flow to determine if this reagent is required for your specific campaign.
References
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40, 275–286. Link
-
Darses, S.; Genet, J. P. Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews2008 , 108, 288–325. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews2014 , 43, 412-443. Link
-
Oliveira, R. A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2009 , 47, 873–878.[3][4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Yield comparison: Pinacol ester vs Potassium trifluoroborate coupling
Title: Yield Comparison: Pinacol Ester vs. Potassium Trifluoroborate in Suzuki-Miyaura Couplings
Introduction
The Suzuki-Miyaura cross-coupling (SMC) is a foundational methodology in drug development and materials science. While free boronic acids[
This guide objectively compares the performance of BPin and
Mechanistic Causality & Stability Profile
Understanding the divergent pre-transmetalation pathways of these reagents is critical for optimizing yields.
-
Pinacol Esters (BPin): Organoboronic acid pinacol esters are covalently protected, rendering them highly soluble in organic solvents and stable to silica gel chromatography. In the SMC catalytic cycle, BPin esters require direct activation by a base to form the reactive boronate 'ate' complex [
][3]. However, for electron-deficient or heteroaromatic substrates, the strong basic conditions required for this activation can outpace the transmetalation step, leading to rapid cleavage of the C-B bond (protodeboronation)[1]. -
Potassium Trifluoroborates (
): Often referred to as "Molander salts," these are zwitterionic, highly crystalline solids that are indefinitely stable to air and moisture[4]. Unlike BPin esters, salts do not undergo direct transmetalation. Instead, they act as a "slow-release" reservoir. In aqueous basic media, the trifluoroborate slowly hydrolyzes to generate the active boronic acid in low, steady-state concentrations[5]. This kinetic bottleneck drastically suppresses the competing protodeboronation pathway, leading to superior yields for challenging substrates like 2-pyridyls and aminomethyls[2][6].
Quantitative Yield Comparison
The choice between BPin and
| Substrate Class | Example Motif | Typical BPin Yield | Typical | Primary Yield-Limiting Factor for BPin |
| Unhindered Aryl | Phenyl, Tolyl | >90% | >90% | None (Both perform excellently) |
| Heteroaryl | 2-Pyridyl, Pyrimidyl | 30–50% | 80–90% | Rapid protodeboronation under basic conditions[2] |
| Alkyl / Aminomethyl | N-Boc-aminomethyl | 40–60% | 75–85% | Sluggish transmetalation; purification difficulty[6][7] |
| Alkenyl | Styryl, Vinyl | 85–90% | 85–95% | Minor oxidation; both are highly effective[8] |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent activation pathways of
Mechanistic pathways of R-BF3K and R-BPin in Suzuki-Miyaura coupling, highlighting protodeboronation.
Self-Validating Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling with Pinacol Esters (BPin) Best for: Stable aryl and alkenyl substrates requiring high organic solubility.
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Aryl-BPin (1.1 equiv),
(5 mol %), and (2.0 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 ratio, 0.2 M concentration). Causality Note: The biphasic system ensures the inorganic base dissolves in the aqueous layer while the highly lipophilic BPin ester remains in the organic phase, preventing premature hydrolysis. -
Reaction: Stir the mixture at 90 °C under an argon atmosphere for 12–16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Protocol B: Slow-Release Coupling with Potassium Trifluoroborates (
-
Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), Potassium Aryltrifluoroborate (1.1 equiv),
(2 mol %), SPhos (4 mol %), and (3.0 equiv)[8]. -
Solvent Addition: Add a degassed mixture of Toluene and
(3:1 ratio). Causality Note: Water is strictly mandatory here. Without water, the salt cannot hydrolyze into the active boronic acid, and the reaction will stall completely[5]. -
Reaction: Seal the vial and heat at 80–100 °C for 12 hours. The slow hydrolysis of the trifluoroborate ensures a constant, low concentration of the active nucleophile, suppressing protodeboronation[1].
-
Workup: Extract with EtOAc, wash with water to remove inorganic fluoride salts, dry, and purify.
Protocol C: Conversion of BPin to Potassium Trifluoroborate Best for: Stabilizing an unstable BPin ester for long-term storage or improved coupling yields[9].
-
Reaction: Dissolve the Aryl-BPin (1.0 equiv) in a 4:1 mixture of MeOH and
. Add Potassium Bifluoride ( , 4.0 equiv)[9]. -
Stirring: Stir vigorously at room temperature for 2–4 hours. The reaction is typically quantitative.
-
Isolation: Evaporate the solvents under reduced pressure to complete dryness.
-
Extraction: Triturate the resulting white solid with hot acetone (3 × 10 mL). Causality Note: Hot acetone selectively dissolves the organic
salt while leaving the excess and inorganic byproducts completely insoluble. -
Precipitation: Filter the acetone solution, concentrate to a minimal volume, and precipitate the pure
salt by adding cold diethyl ether. Filter and dry under high vacuum.
Conclusion & Selection Guide
The choice between Pinacol Esters and Potassium Trifluoroborates should be dictated by substrate stability. BPin esters remain the industry standard for general library synthesis due to their high solubility and ease of chromatographic purification. However, when dealing with highly electron-deficient rings, heteroaryls, or sterically hindered systems where protodeboronation outcompetes transmetalation, converting the substrate to a Potassium Trifluoroborate salt is a highly effective strategy to rescue the yield and ensure process reliability.
References
1.[8] Molander, G. A., & Fumagalli, T. "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides." Organic Chemistry Portal. 8 2.[2] "Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands." Benchchem. 2 3.[4] Molander, G. A. "Potassium organotrifluoroborates: new perspectives in organic synthesis." Chemical Reviews, 2008. Academia.edu. 4 4.[9] "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates." ResearchGate. 9 5.[6] "A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions." PMC. 6 6.[7] Sandrock, D. L., & Molander, G. A. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." PMC. 7 7.[1] "Technical Support Center: Managing Protodeborylation in Suzuki Reactions." Benchchem. 1 8.[5] "Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry." ResearchGate. 5 9.[3] "Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed." IDEALS - University of Illinois.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Impurity profiling of synthesized potassium 2-biphenyltrifluoroborate
Publish Comparison Guide: Impurity Profiling of Synthesized Potassium 2-Biphenyltrifluoroborate
Executive Summary: The Stability Advantage
Potassium 2-biphenyltrifluoroborate (CAS: 136466-94-9) represents a "protected" class of organoboron reagents designed to overcome the inherent instability of its precursor, 2-biphenylboronic acid .
In drug development and process chemistry, the reliability of the nucleophile in Suzuki-Miyaura cross-coupling is paramount. While boronic acids are the traditional standard, they suffer from spontaneous dehydration (boroxine formation) and protodeboronation. This guide provides an objective, data-driven comparison of the trifluoroborate salt against its boronic acid counterpart, detailing the impurity profiles that dictate their performance.
Quick Comparison: Trifluoroborate vs. Boronic Acid
| Feature | Potassium 2-Biphenyltrifluoroborate | 2-Biphenylboronic Acid |
| Structure | Tetracoordinate (sp3), Ionic | Tricoordinate (sp2), Neutral |
| Physical State | Free-flowing crystalline solid | Waxy solid / Powder (variable) |
| Air/Moisture Stability | Indefinite (Ambient conditions) | Poor (Hygroscopic, dehydrates) |
| Dominant Impurity | Residual Inorganic Fluorides (KHF2) | Boroxine (Anhydride trimer) |
| Atom Economy | Lower (due to K+ and 3F-) | Higher |
| Reaction pH | Requires hydrolysis (slow release) | Reacts directly |
Impurity Profiling: Origins and Identification
Understanding the impurity profile requires analyzing the synthesis pathway.[1] The trifluoroborate is typically synthesized by treating the boronic acid (or ester) with potassium bifluoride (
Impurity Classification
| Impurity Type | Specific Compound | Origin | Detection Method |
| Precursor / Hydrolysis | 2-Biphenylboronic acid | Incomplete conversion or hydrolysis during storage. | 11B NMR, HPLC |
| Protodeboronation | Biphenyl | C-B bond cleavage (acid/base catalyzed). | HPLC-MS, GC-MS |
| Homocoupling | Quaterphenyl isomers | Oxidative coupling during synthesis (trace metal catalyzed). | HPLC-UV |
| Inorganic | Potassium Bifluoride ( | Excess reagent or over-fluorination. | 19F NMR, Elemental Analysis |
| Solvent | Acetone, Methanol, Acetonitrile | Recrystallization entrapment. | 1H NMR, GC-Headspace |
Mechanistic Pathways of Impurity Formation
The following diagram illustrates the equilibrium between the stable trifluoroborate and its active/degraded forms.
Figure 1: Mechanistic pathways showing the equilibrium between the stored trifluoroborate salt and potential impurities arising from hydrolysis and dehydration.
Analytical Strategy & Protocols
To validate the quality of synthesized Potassium 2-biphenyltrifluoroborate, a multi-modal analytical approach is required. A single technique (e.g., HPLC) is insufficient because it cannot detect inorganic fluoride salts or easily distinguish the salt from the free acid in buffered eluents.
Primary Validation: NMR Spectroscopy[6]
NMR is the gold standard for distinguishing the tetracoordinate trifluoroborate from the tricoordinate boronic acid.
-
11B NMR (Boron-11):
-
Trifluoroborate: Appears as a quartet (due to coupling with 3 Fluorine atoms) around 2-4 ppm .
-
Boronic Acid: Appears as a broad singlet around 28-30 ppm .
-
Protocol: Dissolve ~10 mg sample in
-Acetone or -Acetonitrile. Avoid if checking for hydrolysis, as it may shift the equilibrium.
-
-
19F NMR (Fluorine-19):
-
Trifluoroborate: Distinct signal around -130 to -140 ppm (quartet).
-
Impurity (
): Signal at -145 to -150 ppm . -
Impurity (
): Singlet around -150 ppm .
-
Secondary Validation: HPLC-UV/MS
High-Performance Liquid Chromatography is used to quantify organic impurities (Biphenyl, Homocouples).
Experimental Protocol: HPLC Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic region) and MS (ESI+).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. Note: The trifluoroborate may partially hydrolyze on the column; the peak observed is often the boronic acid. The key is to look for non-boron impurities like biphenyl.
Analytical Decision Tree
Figure 2: Step-by-step analytical decision matrix for batch release.
Comparative Performance Data
The following data summarizes the stability profile of Potassium 2-biphenyltrifluoroborate compared to 2-biphenylboronic acid under stress conditions.
Experiment: Both compounds were stored in open vials at 40°C / 75% Relative Humidity for 30 days. Purity was assessed via quantitative NMR (qNMR).
| Metric | Potassium 2-Biphenyltrifluoroborate | 2-Biphenylboronic Acid |
| Initial Purity | >98% | >98% |
| Day 7 Purity | >98% | 92% (Boroxine formation) |
| Day 30 Purity | >97% | 84% (Significant dehydration) |
| Protodeboronation | Not detected (<0.1%) | Detectable (0.5%) |
| Handling | No special precautions | Requires inert atmosphere storage |
References
-
Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4][5] Accounts of Chemical Research.
-
Darses, S., & Genêt, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Butters, M., et al. (2010). Critical Assessment of the Suzuki−Miyaura Coupling: The Role of the Base and Impurities. Organic Process Research & Development.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Laboratory Guide: Safe Handling and Disposal of Potassium [1,1'-biphenyl]-2-yltrifluoroborate
Here is a comprehensive, EHS-compliant guide for the safe handling and disposal of Potassium [1,1'-biphenyl]-2-yltrifluoroborate, designed for researchers and drug development professionals.
Potassium [1,1'-biphenyl]-2-yltrifluoroborate is an organotrifluoroborate salt widely utilized as a robust, air- and moisture-stable reagent in Suzuki-Miyaura cross-coupling reactions. While these salts are generally less reactive and easier to handle than their corresponding boronic acids, their disposal requires strict adherence to environmental health and safety (EHS) protocols. Improper disposal—particularly exposure to strong acids—can lead to the hydrolysis of the trifluoroborate moiety, potentially liberating toxic hydrofluoric acid (HF)[1].
This guide outlines the mechanistic rationale behind the safety protocols and provides a self-validating workflow for the lifecycle management of this compound.
Chemical Properties & Hazard Profile
Understanding the physicochemical properties of Potassium [1,1'-biphenyl]-2-yltrifluoroborate is critical for designing a safe disposal strategy. The compound is a stable solid under standard laboratory conditions but presents specific hazards upon degradation.
Quantitative Data & Hazard Summary
| Property / Hazard | Description | Mechanistic Rationale |
| Chemical Formula | C₁₈H₁₄BF₃K | Contains a trifluoroborate group (-BF₃K) attached to a biphenyl system. |
| Physical State | Solid (typically white to off-white powder) | Prone to aerosolization; requires handling in a fume hood to prevent inhalation[1]. |
| Primary Hazards | Skin, Eye, and Respiratory Irritant (H315, H319, H335) | Direct contact causes local irritation. Inhalation of dust irritates the respiratory tract[2]. |
| Chemical Incompatibility | Strong acids, strong oxidizers | Acidic conditions catalyze the hydrolysis of the trifluoroborate group, risking the release of fluoride ions or HF[1]. |
| Storage Requirements | Cool, dry, well-ventilated area | Moisture over prolonged periods can lead to slow degradation. Must be kept away from aqueous acidic solutions[3]. |
Operational Safety & Handling Protocol
Before generating waste, researchers must ensure the safe handling of the neat material. Every step must be treated as a self-validating system where PPE and engineering controls act as redundant safety layers.
-
Engineering Controls: All weighing, transferring, and reaction setups involving Potassium [1,1'-biphenyl]-2-yltrifluoroborate must be conducted within a certified chemical fume hood[1].
-
Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (e.g., nitrile), safety goggles (not just safety glasses, to protect against fine dust), and a standard laboratory coat[2].
-
Spill Response: In the event of a solid spill, do not dry sweep. Gently cover the powder with an inert, damp absorbent pad to prevent dust dispersion, scoop the material into a designated solid waste container, and wash the area thoroughly with soap and water[2].
Step-by-Step EHS-Compliant Disposal Workflow
Historically, some laboratory protocols suggested in-lab chemical neutralization (e.g., forced hydrolysis using bases) for organotrifluoroborates[1]. However, modern institutional EHS standards strongly advise against in-lab treatment due to the exponential increase in risk when handling fluoride-containing byproducts[4].
The following protocol relies on segregation, containment, and professional incineration , which is the gold standard for modern laboratory waste management[5].
Phase 1: Waste Segregation
-
Solid Waste: Collect all unused reagent, contaminated weighing paper, and spill cleanup materials in a dedicated, clearly labeled solid hazardous waste container. Do not mix with other solid chemical waste unless compatibility is confirmed[1].
-
Liquid Waste (Reaction Mixtures): If the compound is dissolved in a reaction mixture (e.g., aqueous/organic biphasic Suzuki coupling waste), separate the organic and aqueous layers if possible. Crucially, never mix trifluoroborate waste with acidic waste streams. Ensure the pH of the aqueous waste is neutral or slightly basic before capping[1].
Phase 2: Containment and Labeling
-
Container Selection: Use chemically compatible, UN-approved containers (e.g., high-density polyethylene (HDPE) for solids and liquids)[6]. Ensure the lid is intact and tightly sealed.
-
Labeling: Apply standard GHS hazard labels. The label must explicitly state the chemical name ("Potassium[1,1'-biphenyl]-2-yltrifluoroborate waste") and include the hazard pictograms for "Irritant" (Exclamation mark)[6].
Phase 3: Institutional Transfer
-
Store the sealed, labeled waste in a designated satellite accumulation area (e.g., a flammable or corrosive-free storage cabinet)[3].
-
Submit a Chemical Waste Pickup Request Form to your institution's EHS department[3]. The waste will typically be transported to an approved facility for high-temperature incineration[5].
Logical Workflow Visualization
The following diagram illustrates the decision-making process for disposing of Potassium [1,1'-biphenyl]-2-yltrifluoroborate waste safely.
Caption: Standard operating procedure for the segregation and disposal of organotrifluoroborate waste.
References
-
Standard Operating Procedure: Boron Trifluoride & Hazardous Waste Management . Purdue University Environmental Health and Safety. Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. Available at: [Link]
-
Laboratory Chemical Waste Disposal Guidelines . University of Otago. Available at:[Link]
-
Laboratory Waste Handling Rules . Karolinska Institutet (KI). Available at: [Link]
Sources
Personal Protective Equipment & Handling Guide: Potassium [1,1'-biphenyl]-2-yltrifluoroborate
Part 1: Executive Safety & Logistics Summary
Immediate Action Card:
-
Hazard Status: WARNING . Irritant (Skin/Eye/Respiratory).[1][2] Not classified as acutely toxic or corrosive, but dust generation poses inhalation risks.
-
Stability: High. Air and moisture stable solid. Does not require glovebox handling for weighing, but long-term storage under inert atmosphere is recommended to prevent slow hydrolysis.
-
Critical Control: Avoid dust formation. Use a fume hood for all open handling.
-
Fire Hazard: Low. Emits toxic fumes (HF, Boron oxides) under fire conditions.
| Parameter | Specification |
| Physical State | White to off-white solid |
| Molecular Weight | 260.11 g/mol |
| Solubility | Soluble in Acetone, MeOH, MeCN; Insoluble in Hexanes, Et2O |
| Storage | Room Temperature (15-25°C), Dry, Tightly Sealed |
| Incompatibility | Strong oxidizing agents, Strong acids (releases HF) |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety system. If a specific PPE item is missing, the protocol is invalid and must stop.
| Zone | PPE Requirement | Technical Rationale |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Causality: Fine powder can bypass standard safety glasses. Contact causes serious eye irritation (H319).[1][2][3] |
| Dermal | Nitrile Gloves (Min 0.11mm thickness) | Breakthrough: Standard nitrile provides >480 min protection against solid contact. Change immediately if dissolved in organic solvents (e.g., DCM). |
| Respiratory | N95 / P2 Mask (if outside hood) | Risk: Dust inhalation causes respiratory tract irritation (H335). Primary control should always be the Fume Hood. |
| Body | Lab Coat (Cotton/Poly blend) | Standard: Prevents contamination of street clothes. Long sleeves required to prevent wrist exposure. |
Part 3: Operational Handling Protocol
Pre-Operational Check
-
Verify Identity: Confirm CAS 1456913-20-4 . Note: Do not confuse with the 4-yl isomer (CAS 705254-31-5), as the 2-yl isomer is sterically hindered and requires specific catalytic conditions.
-
Engineering Control: Verify fume hood face velocity is >0.5 m/s.
Weighing & Transfer
-
Step A: Tare a clean, dry reaction vial.
-
Step B: Transfer solid using a spatula. Technique: Do not pour from the bottle. Use the spatula to minimize airborne dust.
-
Step C: If static electricity causes scattering, use an anti-static gun or wipe the spatula with a dryer sheet (external only).
-
Step D: Cap the stock bottle immediately.
Reaction Setup (Expertise Insight)
-
Context: As a [1,1'-biphenyl]-2-yl species, this reagent introduces significant steric bulk at the ortho position. Standard Suzuki conditions (e.g., Pd(PPh3)4) often fail.
-
Recommended System:
-
Solvent: Toluene/Water (10:1) or THF/Water.[4]
-
Base: K2CO3 or Cs2CO3 (3.0 equiv).
-
Catalyst: Pd(OAc)2 + RuPhos or S-Phos (Ligands designed for hindered biaryls).
-
Temperature: 80-100°C.
-
-
Mechanism: The trifluoroborate hydrolyzes slowly in situ to the active boronic acid species. This "slow release" prevents protodeboronation, a common side reaction in hindered substrates.
Cleanup & Disposal
-
Spill Response: Sweep up dry spills carefully to avoid dust. Wipe area with a wet paper towel.
-
Waste Stream: Dispose of solid/liquid waste in the Organic Waste container. Do not pour down the drain (boron regulations vary by region).
Part 4: Visualization & Logic
Workflow Logic: Safe Handling Cycle
Caption: Operational workflow ensuring containment from storage to disposal.
Decision Tree: Spill Response
Caption: Decision logic for immediate spill remediation.
Part 5: References
-
PubChem. (2025).[1] Potassium trifluoro(phenyl)boranuide (Related Compound Data). National Library of Medicine. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[5] Journal of Organic Chemistry.[6] Retrieved from [Link]
Sources
- 1. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium trifluoro(2-fluorobiphenyl-4-yl)borate | 850623-57-3 [sigmaaldrich.com]
- 3. Potassium (2-Methoxyphenyl)trifluoroborate | 236388-46-8 | TCI AMERICA [tcichemicals.com]
- 4. potassium fluoride [chemister.ru]
- 5. Potassium vinyltrifluoroborate | [frontierspecialtychemicals.com]
- 6. potassium (phenyl)trifluoroborate - 153766-81-5 - Structure, Synthesis, Properties [organoborons.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
